molecular formula C13H20N2 B1626662 1-Isopropyl-4-phenylpiperazine CAS No. 57498-24-5

1-Isopropyl-4-phenylpiperazine

Cat. No.: B1626662
CAS No.: 57498-24-5
M. Wt: 204.31 g/mol
InChI Key: KRNQNTPUHRIZIE-UHFFFAOYSA-N
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Description

The Enduring Importance of the Piperazine (B1678402) and Phenylpiperazine Scaffold in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous feature in a multitude of clinically significant drugs. nih.govnih.gov Its prevalence stems from a unique combination of physicochemical properties that make it an attractive building block for medicinal chemists. researchgate.netnih.gov

A Historical Look at the Evolution of Piperazine Derivatives

The journey of piperazine in medicine began in the early 20th century when it was introduced as an anthelmintic agent to combat parasitic worm infections. wikipedia.org The mode of action was found to be the paralysis of the parasites, facilitating their expulsion from the host's body, an effect attributed to the blockage of acetylcholine (B1216132) at the myoneural junction. wikipedia.org This initial application paved the way for the exploration of a vast number of piperazine-containing compounds for various therapeutic uses. Over the decades, the simple piperazine core has been extensively modified, leading to the development of a wide range of drugs with diverse pharmacological activities. researchgate.net

A Versatile Pharmacophore and Core Structure in Drug Discovery

The piperazine scaffold is considered a "privileged structure" in drug discovery, meaning it is a molecular framework that is able to provide ligands for more than one type of receptor or enzyme target. nih.govresearchgate.netresearchgate.nettandfonline.com This versatility is a key reason for its widespread use. nih.govwisdomlib.orgresearchgate.net The two nitrogen atoms in the piperazine ring are key to its function, allowing for modifications that can fine-tune a molecule's properties. nih.govtandfonline.com

The introduction of a phenyl group to the piperazine ring, forming the phenylpiperazine scaffold, further expands its utility. Phenylpiperazine derivatives are a significant class of compounds in their own right, with many exhibiting activity in the central nervous system (CNS). researchgate.netmdpi.com The strategic substitution on the phenyl ring allows for the modulation of a compound's interaction with various biological targets. researchgate.net

The inherent properties of the piperazine and phenylpiperazine scaffolds contribute significantly to their success in drug design:

Modulation of Physicochemical Properties: The basic nature of the piperazine nitrogen atoms can be leveraged to improve the solubility and pharmacokinetic profile of drug candidates. researchgate.nettandfonline.com

Structural Rigidity and Conformational Flexibility: The piperazine ring provides a degree of rigidity to a molecule, which can be beneficial for target binding, while also allowing for different conformations. nih.govnih.gov

Hydrogen Bonding Capabilities: The nitrogen atoms can act as hydrogen bond acceptors, and when protonated, as hydrogen bond donors, facilitating interactions with biological targets. researchgate.net

Synthetic Tractability: The piperazine ring is relatively easy to synthesize and modify, allowing for the creation of large libraries of compounds for screening. wisdomlib.org

These characteristics have led to the incorporation of the piperazine and phenylpiperazine scaffolds into a wide array of drugs targeting various diseases.

Drug ClassTherapeutic Application
AnthelminticsTreatment of parasitic worm infections
AntihistaminesManagement of allergic reactions
AntipsychoticsTreatment of schizophrenia and other psychotic disorders
AntidepressantsManagement of depressive disorders
Anticancer agentsChemotherapy
Antifungal agentsTreatment of fungal infections
Antihypertensive agentsManagement of high blood pressure
Anti-inflammatory agentsReduction of inflammation

The Academic and Research Spotlight on 1-Isopropyl-4-phenylpiperazine and its Hydroxylated Analog

Within the broader family of phenylpiperazine derivatives, this compound and its hydroxylated form, 1-isopropyl-4-(4-hydroxyphenyl)piperazine (B37068), have garnered attention in the research community. The introduction of an isopropyl group at one nitrogen and a phenyl or hydroxyphenyl group at the other creates a unique molecular architecture with specific biological implications.

Research into this compound has explored its potential as a secondary pharmacophore in the development of inhibitors for soluble epoxide hydrolase (sEH), an enzyme implicated in hypertension and inflammation. nih.gov Studies have shown that incorporating a substituted piperazino group can enhance the drug-like properties of these inhibitors. nih.gov Specifically, the presence of a hydrophobic isopropyl group on the piperazine ring was found to retain potent inhibitory activity against human sEH. nih.gov

The hydroxylated analog, 1-isopropyl-4-(4-hydroxyphenyl)piperazine, has been investigated for its role as a chemical intermediate in the synthesis of other compounds. chemicalbook.com The presence of the hydroxyl group on the phenyl ring offers a site for further chemical modification and can influence the compound's biological activity.

CompoundKey Research Findings
This compoundInvestigated as a secondary pharmacophore in the design of soluble epoxide hydrolase (sEH) inhibitors. The isopropyl group contributes to potent inhibitory activity. nih.gov
1-Isopropyl-4-(4-hydroxyphenyl)piperazineUtilized as a chemical intermediate in synthesis. The hydroxyl group provides a point for further functionalization and can impact biological properties. chemicalbook.com

The ongoing research into these specific phenylpiperazine derivatives highlights the continued importance of this scaffold in the quest for new and improved therapeutic agents. The subtle structural modifications, such as the addition of an isopropyl or hydroxyl group, can lead to significant changes in biological activity and pharmacological potential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-4-propan-2-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-12(2)14-8-10-15(11-9-14)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNQNTPUHRIZIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60481437
Record name 1-ISOPROPYL-4-PHENYLPIPERAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57498-24-5
Record name 1-ISOPROPYL-4-PHENYLPIPERAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Isopropyl 4 Phenylpiperazine and Derivatives

Established Synthetic Pathways of 1-Isopropyl-4-(4-hydroxyphenyl)piperazine (B37068)

The creation of 1-isopropyl-4-(4-hydroxyphenyl)piperazine can be achieved through several reliable methods. These pathways are crucial for accessing this valuable chemical building block.

Reductive Alkylation Protocols

Reductive alkylation represents a prominent and efficient approach for the synthesis of 1-isopropyl-4-(4-hydroxyphenyl)piperazine. This method typically involves the reaction of a piperazine (B1678402) derivative with a ketone in the presence of a reducing agent.

One established method involves the reductive alkylation of 4-(4-methoxyphenyl)piperazine with acetone (B3395972). This reaction is carried out under hydrogenation conditions using a palladium on carbon (Pd/C) catalyst. The process is followed by a demethylation step to yield the final hydroxylated product. This two-step sequence is an effective strategy for producing 1-isopropyl-4-(4-hydroxyphenyl)piperazine, which serves as a critical intermediate in the synthesis of antifungal agents.

A widely employed one-pot procedure for synthesizing 1-isopropyl-4-(4-hydroxyphenyl)piperazine is the reductive amination of N-(4-hydroxyphenyl)piperazine with acetone using sodium cyanoborohydride (NaBH3CN) as the reducing agent. prepchem.com This method is valued for its operational simplicity and good yields. The reaction is typically conducted in a mixture of methanol (B129727) and water at room temperature, with the pH adjusted to approximately 7.5. prepchem.com The process involves the initial formation of an iminium ion from the reaction of the piperazine and acetone, which is then selectively reduced by sodium cyanoborohydride. organic-chemistry.orgchemicalbook.com To drive the reaction to completion, additional portions of acetone and sodium cyanoborohydride may be added. prepchem.com The final product is isolated as a crystalline solid after purification. prepchem.com

Table 1: Reductive Amination of N-(4-hydroxyphenyl)piperazine

ReactantsReagentsSolventpHReaction TimeYieldMelting PointReference
N-(4-hydroxyphenyl)piperazine, AcetoneSodium CyanoborohydrideMethanol/Water7.527 hours (total)72%244-246 °C prepchem.com

Classical Alkylation Approaches

Traditional nucleophilic substitution reactions provide another viable route to 1-isopropyl-4-(4-hydroxyphenyl)piperazine.

A classical approach involves the nucleophilic aromatic substitution reaction between 4-chlorophenol (B41353) and 1-isopropylpiperazine (B163126). This reaction is typically performed under basic conditions, with potassium carbonate serving as the base, in a solvent such as dimethylformamide (DMF). The mixture is heated to reflux temperatures (120–130°C) for an extended period, usually 12 to 18 hours. The mechanism involves the deprotonation of 4-chlorophenol by the base, followed by the displacement of the chloride ion by the nitrogen atom of 1-isopropylpiperazine. To optimize the reaction and minimize the formation of side products, a slight excess of 1-isopropylpiperazine is often used.

Table 2: Classical Alkylation of 4-Chlorophenol

ReactantsBaseSolventTemperatureReaction TimeMolar Ratio (4-chlorophenol:1-isopropylpiperazine)Reference
4-Chlorophenol, 1-IsopropylpiperazinePotassium CarbonateDimethylformamide (DMF)120-130 °C12-18 hours1:1.2

Demethylation Strategies for Methoxy (B1213986) Precursors

An alternative synthetic strategy involves the initial synthesis of a methoxy-protected precursor, 1-isopropyl-4-(4-methoxyphenyl)piperazine, followed by a demethylation step to unmask the hydroxyl group.

This approach is particularly useful when starting from the more readily available 4-methoxyphenylpiperazine. The demethylation is commonly achieved by treating the methoxy precursor with a strong acid, such as 48% aqueous hydrobromic acid (HBr), under reflux conditions (110–120°C) for 6 to 8 hours. A notable advantage of this method is that the product often precipitates directly from the reaction mixture upon cooling, simplifying the purification process and leading to high purity (89–93%). Careful control of the acid concentration and reaction temperature is crucial to prevent side reactions and degradation of the product. The human liver enzyme P450 CYP2D6 is also known to metabolize 1-(4-methoxyphenyl)piperazine (B173029) to 1-(4-hydroxyphenyl)piperazine (B1294502) through demethylation. wikipedia.orgnih.gov

Table 3: Demethylation of 1-Isopropyl-4-(4-methoxyphenyl)piperazine

ReactantReagentTemperatureReaction TimePurity of Precipitated ProductReference
1-Isopropyl-4-(4-methoxyphenyl)piperazine48% aqueous HBr110-120 °C6-8 hours89-93%
1-(4-Methoxyphenyl)piperazineHuman Liver P450 CYP2D6N/AN/AN/A wikipedia.orgnih.gov
Hydrobromic Acid-Mediated Cleavage

A notable method for the synthesis of hydroxylated phenylpiperazine derivatives, such as 1-isopropyl-4-(4-hydroxyphenyl)piperazine, involves the cleavage of a methoxy group using hydrobromic acid (HBr). This reaction is a key step in a multi-step synthesis that may begin with the reductive alkylation of a precursor like 4-(4-methoxyphenyl)piperazine with acetone.

The demethylation is typically carried out by refluxing the methoxy-substituted precursor with concentrated (48%) aqueous HBr. A significant advantage of this method is the simplification of the purification process. By avoiding organic solvents and phase-transfer catalysts, the desired product precipitates directly from the reaction mixture upon cooling, leading to high purity (89–93%).

Critical parameters for the success of this reaction include careful control of the acid concentration and temperature. The use of a substoichiometric amount of HBr (approximately 1.2 equivalents) is crucial to prevent over-acidification and potential resinification of the product. Additionally, maintaining the reaction temperature at or below 120°C is important to avoid degradation, which can be identified by the formation of brownish byproducts. Ethers, in general, are susceptible to cleavage by strong acids like HBr and HI, proceeding through either S\textsubscript{N}1 or S\textsubscript{N}2 mechanisms depending on the structure of the substrate. openstax.orgmasterorganicchemistry.com For ethers with primary and secondary alkyl groups, the reaction typically follows an S\textsubscript{N}2 pathway where the halide ion attacks the less sterically hindered carbon of the protonated ether. openstax.org

Table 1: Key Parameters for Hydrobromic Acid-Mediated Cleavage

ParameterRecommended ConditionRationale
Reagent 48% aqueous HBrEffective for cleaving aryl methyl ethers.
Molar Ratio 1.2 equivalents of HBrPrevents over-acidification and resinification.
Temperature 110–120°COptimizes reaction rate while minimizing degradation.
Solvent None (neat)Simplifies purification as product precipitates on cooling.

General Synthetic Strategies for Piperazine and Phenylpiperazine Derivatives

The synthesis of the broader class of piperazine and phenylpiperazine derivatives encompasses a variety of strategic approaches, reflecting the diverse applications of these compounds.

Multi-step Synthesis Approaches

Multi-step synthesis is a common strategy for constructing complex piperazine derivatives. researchgate.netnih.govnih.gov These synthetic sequences often involve the initial formation of the piperazine ring followed by subsequent modifications. For instance, a series of phenylpiperazine derivatives were synthesized through a sequence that included sulfonylation, reduction, alkylation, cyclization with bis(2-chloroethyl)amine (B1207034) hydrochloride, and a final N-substitution reaction. nih.govnih.gov

The synthesis of 1-isopropyl-4-(4-hydroxyphenyl)piperazine can also be achieved through a classical alkylation approach, where 4-chlorophenol reacts with 1-isopropylpiperazine. Alternatively, reductive amination of N-(4-hydroxyphenyl)piperazine with acetone in the presence of a reducing agent like sodium cyanoborohydride provides another route to this compound. prepchem.com

Derivatization via Salt Formation

Salt formation is a crucial strategy in pharmaceutical chemistry to modify the physicochemical properties of a drug molecule, such as its melting point, solubility, and stability. nih.govnih.gov For piperazine derivatives, which are basic compounds, salt formation with various acids can be employed. nih.gov

The selection of an appropriate counter-ion is critical and depends on the desired properties of the final salt. A general principle is that for a stable salt to form, there should be a significant difference (typically a pKa difference of at least 2-3 units) between the pKa of the basic drug and the acidic counter-ion. nih.gov For instance, to improve the aqueous solubility of a weakly acidic drug like phenytoin (B1677684) (pKa ~8.4), a strong base is required to form a salt. nih.gov Conversely, for basic piperazine derivatives, a range of acidic counter-ions can be used to generate salts with varying properties. nih.gov

The process of salt formation can also be used to create more lipophilic, or hydrophobic, salts, which can enhance the permeability of hydrophilic molecules across biological membranes. nih.gov

Table 2: Examples of Acids Used for Salt Formation with Basic Drugs

Acid
Benzoic acid
Benzenesulfonic acid
Camphorsulfonic acid
Hydrochloric acid
p-Toluenesulfonic acid
Sulfuric acid
Source: nih.gov

Radiosynthesis for Biological Imaging Applications

Phenylpiperazine derivatives are valuable scaffolds for the development of radiolabeled tracers for biological imaging techniques like Positron Emission Tomography (PET). acs.orgnih.gov These tracers are designed to target specific receptors or transporters in the body, allowing for non-invasive visualization and quantification of biological processes.

The radiosynthesis of these tracers often involves the introduction of a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F), into the phenylpiperazine structure. nih.gov A common method for ¹⁸F-labeling is through nucleophilic substitution reactions. nih.gov This can be achieved by reacting a suitable precursor molecule, often containing a good leaving group, with [¹⁸F]fluoride. nih.gov

For example, a series of radioiodinated 1-alkyl-4-phenylpiperazines were prepared as potential brain imaging agents. nih.gov The synthesis involved the preparation of intermediate compounds that were then subjected to radioiodination, yielding the final radiolabeled products in high radiochemical yields. nih.gov The choice of the alkyl substituent was found to influence the brain uptake and retention of the tracer. nih.gov Similarly, technetium-99m (⁹⁹mTc) labeled phenylpiperazine derivatives have been developed for imaging serotonin-7 receptors, which are overexpressed in certain brain tumors. acs.org

The development of these radiotracers requires a careful balance of synthetic accessibility, high radiochemical yield and purity, and favorable biological properties. acs.orgnih.govnih.gov

Molecular Hybridization Strategies

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores (the active parts of different drug molecules) into a single hybrid molecule. researchgate.netresearchgate.net This approach aims to create new chemical entities with improved affinity, selectivity, or a modified biological activity profile compared to the individual parent molecules.

Phenylpiperazine moieties are frequently incorporated into hybrid molecules due to their favorable pharmacological properties. researchgate.netnih.gov For example, new 1,2-benzothiazine derivatives incorporating a phenylpiperazine substituent have been synthesized and evaluated for their anticancer activity. nih.gov The design of these hybrids was based on linking the phenylpiperazine scaffold to the 1,2-benzothiazine core, which is known to interact with biological targets like topoisomerase II. nih.gov

In another study, hybrid compounds were created by linking a 1,3,4-oxadiazole (B1194373) ring system with a piperazine scaffold. researchgate.net These hybrids were then evaluated for their antimicrobial and antioxidant activities. researchgate.net The rationale behind this strategy is that the combination of these two heterocyclic systems could lead to synergistic or additive effects, resulting in enhanced biological activity. researchgate.net

The success of molecular hybridization relies on the rational design of the linker connecting the different pharmacophores and the careful selection of the constituent molecular fragments to achieve the desired biological effect. nih.gov

Structure Activity Relationship Sar Studies of 1 Isopropyl 4 Phenylpiperazine and Analogs

Core Piperazine (B1678402) Ring System Modifications

The piperazine ring is a foundational component of many pharmacologically active compounds, and its modification is a key strategy in drug design.

Substituents on both the piperazine ring and the appended phenyl group play a critical role in modulating the biological activity of 1-phenylpiperazine (B188723) derivatives. Research has shown that the nature and position of these substituents can significantly influence potency and selectivity for various biological targets.

For instance, in the context of anticancer activity, the substitution on the phenyl ring of the phenylpiperazine moiety has a marked effect. Studies have revealed a general trend where electron-withdrawing groups (such as F, Cl, NO₂, CF₃) on the phenyl ring lead to greater inhibitory activity compared to electron-donating groups (like OMe, Me). nih.gov In a series of benzimidazole-based piperazine analogs, a 4-(trifluoromethyl)benzyl substituted compound demonstrated outstanding cytotoxic activity against MCF-7 and MDA-MB-231 breast cancer cell lines, with IC₅₀ values of 7.29 µM and 6.92 µM, respectively. researchgate.net In contrast, a 4-fluorobenzyl substituted analog showed activity on par with the standard doxorubicin (B1662922) against MCF-7 cells, with an IC₅₀ value of 9.15 µM. researchgate.net

The position of substituents on the piperazine ring itself is also crucial. For example, in a series of resveratrol (B1683913) derivatives, the introduction of a methylpiperazine substituent at a specific position resulted in a compound with significantly increased potency against A549 and BGC-823 cancer cell lines, with IC₅₀ values of 0.12 µM and 0.57 µM, respectively. nih.gov This was a notable improvement compared to the parent compound, gambogic acid. nih.gov Similarly, a gambogic acid derivative bearing a methylpiperazine group was found to be the most potent inhibitor against A549 cells among the tested compounds. nih.gov

In the realm of receptor binding, modifications to the aryl group attached to the piperazine nitrogen significantly impact affinity. For dopamine (B1211576) D₃ and D₂ receptors, phenyl and substituted phenyl groups can result in high affinity, with Kᵢ values below 10 nM at the D₃ receptor. acs.org The introduction of different heterocyclic rings in place of the phenyl group has also been explored. While an unsubstituted phenylpiperazine showed good affinity for the β₁-adrenergic receptor, 2-pyridyl and 2-pyrimidinyl analogs were found to be weaker binders. acs.org

The choice of the heterocyclic ring system is a critical determinant of pharmacological activity. Comparative studies involving the replacement of the piperazine ring with other heterocycles like morpholine (B109124) or pyrrolidine (B122466) have provided valuable SAR insights.

In certain contexts, the nitrogen atom at the 4-position of the piperazine ring is crucial for activity. For instance, the substitution of piperazine with morpholine, where an oxygen atom replaces the nitrogen, has been shown to weaken activity. nih.gov This suggests that the nitrogen atom may act as a favorable hydrogen bond acceptor, a role the oxygen atom in morpholine is less suited for in this specific interaction. nih.gov

However, in other cases, replacing the piperazine moiety is a deliberate strategy to improve properties like metabolic stability. For example, to overcome the metabolic instability of certain piperazine-based dopamine transporter (DAT) inhibitors, bioisosteric replacement with aminopiperidines and piperidine (B6355638) amines has been successfully explored. oup.com This highlights that while the piperazine ring may be beneficial for receptor affinity in some scaffolds, it can be a metabolic liability in others.

Isopropyl Moiety Contributions to Biological Activity

However, the relationship is not always straightforward. For example, fluorination of an isopropyl group can be used to modulate lipophilicity. Monofluorination of isobutanol has been shown to significantly decrease the logP value. nih.gov This strategy can be employed to fine-tune the lipophilicity of a molecule to optimize its bioavailability. High lipophilicity can sometimes be associated with moderate metabolic stability in certain phenylpiperazine derivatives. nih.gov The ability of N-phenylpiperazine compounds to cross the blood-brain barrier is often attributed to their small size and lipophilic nature. isaacpub.org

The metabolic stability of a compound is a critical factor in its development as a therapeutic agent. The N-substituent on the piperazine ring can significantly influence how the molecule is metabolized. In a study of piperazin-1-yl-pyridazines, it was found that certain derivatives were rapidly metabolized in mouse and human liver microsomes, resulting in very short in vitro half-lives of around 3 minutes. nih.gov

In a series of 2-piperazine-alpha-isopropylbenzylamine derivatives designed as melanocortin-4 receptor (MC4R) antagonists, the presence of the isopropyl group was a key feature of the pharmacophore. nih.gov The affinity of N-phenylpiperazine derivatives for the α1A-adrenoceptor has been shown to depend on an ionizable piperazine, a hydrogen bond acceptor, and a hydrophobic moiety. rsc.org The N-substituent contributes to the hydrophobic interactions within the binding pocket.

Studies on dopamine D₃ and D₂ receptor ligands have shown that N-substitution on the piperazine ring can accommodate various groups, influencing both affinity and selectivity. nih.gov While many studies focus on larger N-substituents, the size and conformation of the isopropyl group can provide a balance of steric bulk and lipophilicity that is favorable for binding to certain receptors.

Phenyl Group Substitution Effects

Substitutions on the phenyl ring of 1-arylpiperazines are a critical determinant of their pharmacological profile. uninet.edu The nature and position of these substituents can drastically alter the compound's affinity and selectivity for different biological targets. uninet.edu

The hydroxyl group, particularly at the para position of the phenyl ring, is a key feature in many biologically active piperazine compounds. In the case of 1-isopropyl-4-(4-hydroxyphenyl)piperazine (B37068), this functional group is crucial for its activity. This compound is a known intermediate in the synthesis of the antifungal agent terconazole. The presence of the hydroxyl group is essential for its antifungal efficacy. Its removal or replacement, for instance with a methoxy (B1213986) group, leads to a loss of this activity.

The significance of the hydroxyl group is largely attributed to its ability to form hydrogen bonds with biological targets. nih.gov In the context of its antifungal properties, the hydroxyl group of 1-isopropyl-4-(4-hydroxyphenyl)piperazine is believed to enable hydrogen bonding with the heme cofactor of the fungal enzyme CYP51. This interaction is a critical aspect of its mechanism of action. More broadly, in medicinal chemistry, intramolecular hydrogen bonds can stabilize the bioactive conformation of a ligand, which can reduce the entropic penalty upon binding to a target, potentially leading to a stronger association. nih.gov The presence of polar atoms, like the oxygen in a hydroxyl group, can also influence desolvation and the ability of a molecule to traverse different biological environments. nih.gov

The basicity of the piperazine nitrogen atoms is a key factor influencing the pharmacokinetic and pharmacodynamic properties of these compounds. The N4 nitrogen's basic character is important for interaction with targets like the 5-HT1A receptor. uninet.edu The pKa values of piperazine derivatives are sensitive to the electronic effects of substituents on the phenyl ring.

Electron-withdrawing groups on the phenyl ring generally decrease the basicity of the piperazine nitrogens, while electron-donating groups increase it. This modulation of basicity affects the compound's ionization state at physiological pH, which in turn impacts properties like solubility, membrane permeability, and metabolic stability. For instance, replacing an isopropyl group with an acetyl group can reduce basicity and alter metabolic stability.

Interactive Table: pKa Values of Substituted Piperazines

Compound Substituent pKa
Piperazine None 9.73
1-Methylpiperazine -CH3 9.25
1-Ethylpiperazine -CH2CH3 9.23
1,4-Dimethylpiperazine -CH3 at N1 and N4 8.65
1-Acetyl-4-methylpiperazine -COCH3 at N1, -CH3 at N4 7.08

Data sourced from a study on substituted piperazines. researchgate.net

Both steric and electronic effects of substituents on the aromatic ring play a crucial role in the activity of 1-arylpiperazine derivatives. mdpi.comnih.gov

Electronic Effects: The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—influences the electron density of the aromatic ring and the piperazine moiety. numberanalytics.com Electron-withdrawing groups can decrease the reactivity of the ring towards electrophilic substitution, while electron-donating groups can increase it. numberanalytics.com For ligands targeting serotonin (B10506) receptors, the presence of groups with specific electronic properties, such as chalcogens (oxygen, sulfur), near the ortho- and meta-positions of the phenyl ring has been associated with increased affinity for the 5-HT1A receptor. uninet.edu Conversely, halogens in these positions may favor affinity for the 5-HT2A receptor. uninet.edu

Steric Effects: The size and spatial arrangement of substituents can create steric hindrance, which affects how the molecule can orient itself to bind with a receptor. uninet.edu For instance, bulky aromatic substituents can enhance molecular rigidity and promote π-π stacking interactions. However, excessively large groups can also prevent the molecule from fitting into a receptor's binding pocket. The presence of substituents at the ortho- and meta-positions of the aromatic ring, along with the inhibition of their rotational bonds, can increase affinity for the 5-HT1A receptor over the 5-HT2A receptor. uninet.edu

Interactive Table: Effects of Phenyl Substituents on Receptor Affinity

Substituent Type Position General Effect on 5-HT1A Affinity Reference
Chalcogens (O, S) ortho-, meta- Increased affinity uninet.edu
Halogens (F, Cl) ortho-, meta- Increased 5-HT2A affinity, may decrease 5-HT1A selectivity uninet.edu

Significance of the Hydroxyl Group in 1-Isopropyl-4-(4-hydroxyphenyl)piperazine

Stereochemical Considerations in Activity Profiles

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor in the biological activity of 1-arylpiperazines. The conformation of the molecule dictates how it interacts with its biological target. nih.gov X-ray crystallography and the synthesis of rigid analogs have been used to study the bioactive conformation of this class of compounds. nih.gov Research on rigid analogs of serotonin agonists suggests that for high affinity at serotonin receptors, the two rings of the 1-arylpiperazine structure are likely in a relatively coplanar orientation in their bioactive state. nih.gov The introduction of chiral centers, for example, can lead to enantiomers with significantly different pharmacological activities and potencies.

Pharmacological Mechanisms and Receptor Interactions

Neurotransmitter Receptor Systems Modulation

The phenylpiperazine moiety is a well-established pharmacophore that interacts with a wide array of G-protein coupled receptors and transporters. The nature of the substituent at the N4 position significantly influences the affinity and selectivity of these compounds for their respective targets.

Serotonergic System Interactions (5-HT1A, 5-HT2B, 5-HT2C, 5-HT3, 5-HT7, SERT)

Phenylpiperazine derivatives are widely recognized for their significant interactions with the serotonergic system. nih.govnih.govnih.gov The affinity for various 5-HT receptor subtypes is a hallmark of this chemical class.

For the 5-HT1A receptor , many N-substituted phenylpiperazines exhibit high affinity, often in the nanomolar range. nih.govnih.gov For instance, structure-activity relationship studies have shown that the nature of the N4-alkyl substituent plays a critical role in this affinity. nih.gov While direct data for the isopropyl group is scarce, it is plausible that 1-isopropyl-4-phenylpiperazine would exhibit some affinity for this receptor. A related compound, 1-[3-(3,4-methylenedioxyphenoxy)propyl]-4-phenyl piperazine (B1678402) (BP-554), has demonstrated high affinity for 5-HT1A recognition sites and acts as a selective 5-HT1A receptor agonist. nih.gov

Regarding the 5-HT2B receptor , certain phenylpiperazines, such as m-chlorophenylpiperazine (mCPP), have been shown to act as agonists, and this activity is implicated in processes like dural plasma protein extravasation. nih.gov The interaction of this compound with this receptor has not been specifically documented.

The 5-HT2C receptor is another target for phenylpiperazines. These compounds can act as either agonists or antagonists at this receptor, influencing a variety of centrally mediated functions. nih.gov

The 5-HT3 receptor , a ligand-gated ion channel, is also modulated by some phenylpiperazine derivatives which can act as antagonists.

For the 5-HT7 receptor , several arylpiperazine derivatives have been synthesized and show a range of affinities, from nanomolar to micromolar. nih.gov The structure of the arylpiperazine and its substituents are key determinants of this affinity.

Finally, interaction with the serotonin (B10506) transporter (SERT) by phenylpiperazine compounds has been noted, although often with lower affinity compared to their receptor interactions.

No specific binding affinity (Ki) data for this compound at these serotonergic targets is readily available in the reviewed literature.

Dopaminergic System Interactions (D2, D3, D4 Receptors)

The dopaminergic system is another primary target for phenylpiperazine derivatives. Many antipsychotic medications feature this chemical scaffold. While specific data for this compound is not available, general trends can be observed. Phenylpiperazines often show affinity for D2-like receptors, with varying degrees of selectivity.

GABAergic System Modulation (GABAA Receptor Benzodiazepine (B76468) Site)

The benzodiazepine binding site on the GABAA receptor is a crucial target for anxiolytic and sedative drugs. While some piperazine-containing compounds have been investigated for their effects on this system, there is no direct evidence to suggest that this compound is a significant ligand at the benzodiazepine site. One study on pitrazepin, a piperazinyl-containing compound, showed it to be a competitive inhibitor of the GABAA receptor, though it interacted only weakly with the benzodiazepine receptor itself. nih.gov

No specific binding affinity (Ki) data for this compound at the GABAA receptor benzodiazepine site is readily available in the reviewed literature.

Adrenergic Receptor Interactions (Alpha-1A, Alpha-2)

Phenylpiperazine derivatives have been documented as antagonists at alpha-adrenergic receptors. nih.gov Specifically, they can act as blockers of alpha-1 adrenergic receptors , which are involved in the regulation of blood pressure and other physiological processes. Alpha-2 adrenergic receptors are also potential targets for this class of compounds, with agonists at this receptor being used for conditions like hypertension and sedation. nih.govdrugbank.comnih.gov

No specific binding affinity (Ki) data for this compound at alpha-1A or alpha-2 adrenergic receptors is readily available in the reviewed literature.

Nicotinic Acetylcholine (B1216132) Receptor Pathways

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels involved in a wide range of central and peripheral nervous system functions. nih.gov While a vast number of compounds interact with these receptors, there is currently no specific information available in the scientific literature detailing the interaction of this compound with any of the nAChR subtypes. mdpi.comnih.govmdpi.comfda.gov

No specific binding or functional data for this compound at nicotinic acetylcholine receptors is readily available in the reviewed literature.

Melacortin Receptor (MCR4) Affinity

The melanocortin-4 receptor (MC4R) is primarily involved in the regulation of energy homeostasis and appetite. Agonists at this receptor are being investigated as potential treatments for obesity. Some piperazine-containing compounds have been developed as MC4R agonists. nih.gov However, there is no published research to indicate that this compound has any significant affinity for the MCR4 receptor.

No specific binding affinity (Ki) data for this compound at the melanocortin-4 receptor is readily available in the reviewed literature.

Opioid Receptor Antagonism

Research into the interaction of piperidine (B6355638) derivatives with opioid receptors has provided insights into the potential activity of this compound. Studies on 1-alkyl-4,4-diphenylpiperidines have demonstrated that these compounds inhibit the binding of µ- and δ-opioid receptor agonists to synaptosomal membranes in the rat brain. The affinity for these receptors is influenced by the nature of the 1-alkyl substitution. nih.gov

Specifically, the 1-isopropyl analogue of 1-alkyl-4,4-diphenylpiperidine was noted for its interaction with opiate receptors, although it exhibited lower inhibitory concentrations compared to its 1-methyl counterpart. nih.gov While this research was conducted on a diphenylpiperidine, the structural similarity to a phenylpiperazine suggests a potential for opioid receptor interaction. However, specific studies confirming the direct opioid receptor antagonism of this compound are not extensively detailed in the currently available literature.

Enzyme Inhibition Mechanisms

The inhibitory potential of this compound and its structural analogs has been a subject of investigation against several key enzymes.

Tyrosinase Inhibition

Tyrosinase is a crucial enzyme in the biosynthesis of melanin (B1238610). Its inhibition is a target for therapeutic and cosmetic applications. While various compounds have been screened for their tyrosinase inhibitory effects, there is currently no specific data in the public domain detailing the tyrosinase inhibition activity of this compound.

Heat Shock Protein 90 (Hsp90) Inhibition

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that plays a vital role in the folding and stability of numerous client proteins, many of which are implicated in cancer. Virtual screening has identified compounds with a 1-phenylpiperazine (B188723) scaffold as potential Hsp90 inhibitors. nih.gov Subsequent research has focused on optimizing this scaffold to develop more potent inhibitors. A series of analogues featuring the 1-phenylpiperazine core have been synthesized and evaluated for their Hsp90 inhibitory activity. nih.gov While this indicates that the general structure is of interest for Hsp90 inhibition, specific inhibitory data for the 1-isopropyl substituted variant is not explicitly available in the cited research. nih.gov

Lanosterol (B1674476) 14α-Demethylase (CYP51) Inhibition

Lanosterol 14α-demethylase (CYP51) is a key enzyme in the biosynthesis of sterols, such as cholesterol in mammals and ergosterol (B1671047) in fungi. nih.govwikipedia.org It is a well-established target for antifungal drugs. nih.gov At present, there is no scientific literature available that has investigated or established the inhibitory activity of this compound against lanosterol 14α-demethylase.

Carbonic Anhydrase (hCA I and II) Inhibition

Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. The cytosolic isoforms, hCA I and hCA II, are significant physiological players. Various classes of compounds, particularly those containing sulfonamide groups, have been extensively studied as carbonic anhydrase inhibitors. nih.govmdpi.com However, there is no available research data to suggest that this compound has been evaluated for or possesses inhibitory activity against hCA I or hCA II.

Telomerase Inhibition

Telomerase is a ribonucleoprotein enzyme that adds telomeric repeat sequences to the ends of chromosomes and is a significant target in cancer research. nih.gov A variety of small molecules are being investigated for their ability to inhibit this enzyme. nih.gov A review of the current scientific literature indicates that there are no studies on the potential telomerase inhibitory effects of this compound.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Tyrosine Kinase Inhibition

The phenylpiperazine scaffold is a structural motif found in various kinase inhibitors. Research into novel inhibitors has explored derivatives containing this core structure for activity against key targets in oncology. For instance, a series of 1-piperazinyl-4-phenylphthalazine derivatives were investigated for their ability to inhibit VEGFR-2, a key mediator of angiogenesis. researchgate.net One of the lead compounds from this series demonstrated VEGFR-2 inhibitory activity with an IC50 value of 350 nM. researchgate.net

Furthermore, another study on phenylpiperazine derivatives identified them as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR). While these compounds showed the highest affinity for EGFR, they were also tested against other protein kinases, including VEGFR-2, though their inhibitory activity was less pronounced for the latter. nih.gov While these findings suggest that the broader phenylpiperazine class can be engineered to inhibit VEGFR-2, specific inhibitory data for this compound itself is not prominently documented in the reviewed literature.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules. The search for inhibitors of this enzyme has led to the identification of various chemical structures. For example, a high-throughput screening campaign identified LEI-401, a compound without a piperazine structure, as a potent and CNS-active NAPE-PLD inhibitor. nih.gov Other identified inhibitors include quinazoline (B50416) sulfonamide derivatives. rsc.org Conversely, activators of NAPE-PLD have also been discovered, such as a series of benzothiazole (B30560) phenylsulfonyl-piperidine carboxamides. vanderbilt.edubiorxiv.orgnih.gov Based on available scientific literature, there is no current evidence to suggest that this compound functions as an inhibitor of NAPE-PLD.

Eukaryotic Initiation Factor 4A1 (eIF4A1) ATP-Competitive Inhibition

Eukaryotic initiation factor 4A1 (eIF4A1) is an ATP-dependent RNA helicase that is crucial for the initiation of protein translation. Its overexpression is linked to the development of numerous cancers, making it an attractive therapeutic target. nih.govnih.govnih.gov Through the use of protein-ligand docking, homology modeling, and extended molecular dynamics simulations, a phenyl-piperazine pharmacophore has been identified as a novel, biochemically active scaffold that is predicted to target the ATP-binding site of eIF4A1. nih.govnih.gov

This discovery marks the first report of a potential ATP-competitive inhibitor for eIF4A1 that is predicted to bind within the nucleotide cleft. nih.gov The this compound compound is a member of this identified phenyl-piperazine class, suggesting it may serve as a foundational structure for developing more potent and specific eIF4A1 inhibitors. nih.gov

Eukaryotic Initiation Factor 4A3 (eIF4A3) Inhibition

Eukaryotic initiation factor 4A3 (eIF4A3) is another member of the DEAD-box RNA helicase family and a core component of the exon junction complex (EJC), which is involved in RNA metabolic processes like nonsense-mediated RNA decay (NMD). nih.gov The search for selective eIF4A3 inhibitors has led to the discovery of specific classes of piperazine-containing compounds.

Notably, chemical optimization of derivatives identified through high-throughput screening led to the discovery of 1,4-diacylpiperazines as the first selective eIF4A3 inhibitors. nih.gov These compounds were found to bind to a non-ATP binding site, acting as allosteric inhibitors. nih.gov Further research has identified novel (piperazine-1-carbonyl)pyridin-2(1H)-one derivatives as orally bioavailable and selective eIF4A3 inhibitors. nih.gov These known classes of eIF4A3 inhibitors are structurally distinct from this compound.

WEE1 Kinase Inhibition

WEE1 is a critical checkpoint kinase that regulates the cell cycle, and its inhibition is a promising strategy in cancer therapy. nih.govacs.org The phenylpiperazine moiety is a key feature in several potent WEE1 inhibitors. For example, the clinical-grade inhibitor AZD1775 features a phenyl-piperazine group that binds in the solvent-exposed front pocket of the kinase. nih.gov

In the development of pyridopyrimidine-based WEE1 inhibitors, a derivative incorporating a 1-methyl-4-phenylpiperazine (B1295630) moiety demonstrated potent, ATP-competitive inhibition. This compound, which is structurally very similar to this compound, was found to have a high affinity for the WEE1 kinase. nih.govacs.org

Compound StructureDerivative MoietyInhibition Constant (Ki) in nM
Pyridopyrimidine Scaffold1-methyl-4-phenylpiperazine0.5

Data sourced from a study on pyridopyrimidine analogues as WEE1 kinase inhibitors. nih.gov

Other Biological Activities

Antioxidant Properties and Neuroprotective Implications

Several studies have highlighted the antioxidant and neuroprotective potential of various phenylpiperazine derivatives. These properties are crucial for combating oxidative stress, a key factor in neurodegenerative diseases.

Research on 1-(phenoxyethyl)-piperazine derivatives, which are structurally related to this compound, has shown that these compounds can exhibit significant antioxidant activity. In in vitro tests using human venous blood samples, the most promising derivatives increased the activity of superoxide (B77818) dismutase (SOD) and the total antioxidant capacity (TAC). nih.gov

Another study investigated a different piperazine derivative for its protective effects against aluminum-induced neurotoxicity in rats. Treatment with the compound restored the levels of endogenous antioxidant enzymes, including glutathione (B108866) S-transferase (GST), glutathione peroxidase (GPx), and glutathione reductase (GR), and prevented lipid peroxidation. nih.gov These findings suggest that the piperazine scaffold may contribute to neuroprotection through the modulation of the cellular antioxidant defense system. nih.gov

Derivative ClassObserved Antioxidant EffectReference
1-(phenoxyethyl)-piperazine derivativesIncreased Superoxide Dismutase (SOD) activity and Total Antioxidant Capacity (TAC). nih.gov
N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} carbamic acid ethyl esterRestored levels of antioxidant enzymes (GST, GPx, GR) and prevented lipid peroxidation. nih.gov

General Antiproliferative and Antitumor Effects

Following a comprehensive review of publicly available scientific literature, no specific research findings detailing the general antiproliferative or antitumor effects of the chemical compound this compound were identified.

Extensive searches of scholarly databases and scientific publications did not yield any studies that have investigated the cytotoxic or anticancer properties of this specific molecule against any cancer cell lines or in any preclinical tumor models. Consequently, there is no data to report on its potential mechanisms of action related to cancer cell proliferation or tumor growth inhibition.

Therefore, information regarding the antiproliferative and antitumor effects of this compound is not available in the current body of scientific research.

Metabolic Studies

Major Metabolic Transformations of Piperazine (B1678402) Derivatives

The metabolism of piperazine derivatives is characterized by several key enzymatic reactions. These transformations can lead to the formation of active metabolites, alter the pharmacological profile, or prepare the compound for elimination from the body. nih.govijrrjournal.com

Phenyl Hydroxylation

Aromatic hydroxylation is a common metabolic pathway for many arylpiperazine derivatives. nih.gov This reaction involves the introduction of a hydroxyl group onto the phenyl ring. The position of hydroxylation can be influenced by the existing substituents on the ring. For instance, in the case of 1-(3-trifluoromethylphenyl)piperazine (TFMPP), metabolic studies have shown that aromatic hydroxylation is a major biotransformation pathway. capes.gov.br This process increases the polarity of the molecule, making it more water-soluble and easier to excrete.

Piperidyl Oxidation

Oxidation of the piperazine ring itself, also known as piperidyl oxidation, is another significant metabolic route. This can lead to the formation of various oxidized metabolites. For example, the piperazine ring can undergo bioactivation to form an iminium ion, which is a reactive intermediate. rsc.org In some instances, this can lead to a novel ring contraction, transforming the six-membered piperazine ring into a five-membered imidazoline (B1206853) derivative. acs.orgresearchgate.net This pathway highlights the complex chemical rearrangements that can occur during metabolism.

N-Dealkylation and O-Dealkylation Pathways

N-dealkylation, the removal of an alkyl group from a nitrogen atom, is a predominant metabolic pathway for many piperazine-containing drugs. nih.govresearchgate.netmdpi.com This reaction is often catalyzed by CYP450 enzymes, particularly CYP3A4. nih.govnih.gov The process involves the hydroxylation of the α-carbon of the alkyl group, leading to an unstable intermediate that spontaneously breaks down to a dealkylated amine and an aldehyde. encyclopedia.pubnih.gov For example, aripiprazole (B633) undergoes N-dealkylation to form its active metabolite, dehydroaripiprazole. researchgate.net Similarly, O-dealkylation can occur if the compound contains an alkoxy substituent.

N-Dephenylation and Oxidative N-Debenzylation

While less common than N-dealkylation, N-dephenylation, the cleavage of the phenyl group from the piperazine nitrogen, can occur. Oxidative N-debenzylation is a related process where a benzyl (B1604629) group is removed. Studies on the metabolism of benzphetamine have shown that N-debenzylation can occur, although its rate may be less affected by certain enzyme inhibitors compared to N-demethylation. nih.gov

Conjugation Reactions

Following Phase I transformations, the resulting metabolites, as well as the parent compound if it possesses a suitable functional group, can undergo Phase II conjugation reactions. nih.govuomus.edu.iq These reactions involve the attachment of endogenous molecules such as glucuronic acid, sulfate, or glutathione (B108866). uomus.edu.iq The purpose of conjugation is to further increase the water solubility of the compound, thereby facilitating its elimination from the body. nih.govuomus.edu.iq Metabolites of arylpiperazine derivatives are often excreted as conjugates. nih.gov

Role of Cytochrome P450 Isoenzymes (CYP2D6, CYP3A4) in Metabolism

The cytochrome P450 system is a large family of enzymes responsible for the metabolism of a vast array of xenobiotics. nih.govyoutube.com Among the many isoforms, CYP2D6 and CYP3A4 are particularly important in the metabolism of piperazine derivatives. nih.govresearchgate.net

CYP3A4 is often involved in the N-dealkylation of arylpiperazine derivatives. nih.govnih.gov The significant inter-individual variability in the expression and activity of CYP3A4 can lead to wide variations in the metabolite-to-parent drug ratios among individuals. nih.gov

CYP2D6 plays a crucial role in the subsequent oxidation of the 1-aryl-piperazine metabolites formed from N-dealkylation. nih.gov For example, CYP2D6 catalyzes the 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs. nih.gov The activity of CYP2D6 is also subject to genetic polymorphism, which can result in different metabolic phenotypes, such as poor metabolizers. capes.gov.br The involvement of both CYP3A4 and CYP2D6 in the sequential metabolism of many piperazine derivatives underscores the complex interplay of different enzyme systems in drug disposition. nih.govsahmri.org.au

Influence of Structural Modifications on Metabolic Stability

Key metabolic pathways for phenylpiperazine-containing compounds generally include aromatic hydroxylation, N-dealkylation, and oxidation of the piperazine ring. nih.govnih.gov Structural modifications at these positions can significantly alter the rate and profile of metabolism, thereby affecting the compound's half-life and duration of action.

Aromatic Ring Substitution:

The phenyl ring is a common site for oxidation by cytochrome P450 (CYP) enzymes, leading to the formation of phenolic metabolites. The position and nature of substituents on the phenyl ring can profoundly impact metabolic stability.

Electron-withdrawing vs. Electron-donating Groups: The introduction of electron-withdrawing groups (e.g., fluoro, chloro, trifluoromethyl) can decrease the electron density of the aromatic ring, making it less susceptible to oxidative metabolism and potentially increasing metabolic stability. Conversely, electron-donating groups (e.g., methoxy (B1213986), methyl) may enhance the rate of aromatic hydroxylation. Studies on related arylpiperazines have demonstrated that substitution patterns on the aromatic ring are crucial in determining metabolic fate. nih.gov

Steric Hindrance: Placing bulky substituents near the most likely sites of oxidation can sterically hinder the approach of metabolizing enzymes, thereby slowing down the rate of metabolism.

Table 1: Predicted Influence of Phenyl Ring Substitutions on the Metabolic Stability of 1-Isopropyl-4-phenylpiperazine Analogs

Compound NameSubstitution on Phenyl RingPredicted Metabolic StabilityPredicted Major Metabolic Pathway
1-Isopropyl-4-(4-fluorophenyl)piperazine4-FluoroIncreasedN-dealkylation, Piperazine oxidation
1-Isopropyl-4-(4-chlorophenyl)piperazine4-ChloroIncreasedN-dealkylation, Piperazine oxidation
1-Isopropyl-4-(4-methoxyphenyl)piperazine4-MethoxyDecreasedO-demethylation, Aromatic hydroxylation
1-Isopropyl-4-(p-tolyl)piperazine4-MethylDecreasedBenzylic hydroxylation, Aromatic hydroxylation

N-Isopropyl Group Modification:

The N-isopropyl group is another potential site for metabolic attack, primarily through N-dealkylation or oxidation of the isopropyl moiety itself.

N-Dealkylation: The removal of the isopropyl group would yield 4-phenylpiperazine, a primary metabolite. The rate of N-dealkylation can be influenced by the nature of the alkyl substituent. For instance, replacement of the isopropyl group with a more sterically hindered group like a t-butyl group might slow down this metabolic pathway.

Oxidation of the Isopropyl Group: The isopropyl group can undergo hydroxylation at the tertiary carbon, forming a carbinolamine intermediate that can then lead to N-dealkylation.

Piperazine Ring Modifications:

The piperazine ring itself can be a site of metabolism, typically through oxidation to form various products, including lactams.

Introduction of Substituents: Placing substituents on the carbon atoms of the piperazine ring can influence its metabolic stability. For example, gem-dimethyl substitution adjacent to the nitrogen atoms could sterically hinder N-dealkylation and ring oxidation. Research on other piperazine-containing compounds has shown that modifications such as 2,6-dimethylation of the piperazine ring can be explored to address metabolic instability. nih.gov

Table 2: Predicted Influence of N-Alkyl and Piperazine Ring Modifications on Metabolic Stability

Compound NameStructural ModificationPredicted Metabolic StabilityPredicted Major Metabolic Pathway
1-tert-Butyl-4-phenylpiperazineReplacement of Isopropyl with tert-ButylIncreasedAromatic hydroxylation
1-Cyclopropyl-4-phenylpiperazineReplacement of Isopropyl with CyclopropylIncreasedAromatic hydroxylation
1-Isopropyl-2,2-dimethyl-4-phenylpiperazinegem-Dimethyl substitution on Piperazine RingIncreasedAromatic hydroxylation, N-dealkylation

In-depth Computational Analysis of this compound Remains Elusive in Public Research Domain

Computational studies, including molecular docking, molecular dynamics simulations, and quantum chemical calculations, are pivotal in modern drug discovery and materials science for predicting molecular behavior and interactions. However, the application of these specific techniques to this compound has not been the subject of dedicated published research found.

Research on analogous phenylpiperazine and piperazine compounds provides a general framework for how such studies might be conducted. These studies often explore the binding of such molecules to various biological targets, analyze their conformational flexibility, and calculate their electronic properties.

For instance, molecular docking studies on various phenylpiperazine derivatives have successfully predicted their binding modes within the active sites of receptors such as the sigma-1 receptor, the α1A-adrenoceptor, and the eukaryotic initiation factor 4A1 (eIF4A1). These simulations identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for ligand recognition and binding affinity. Similarly, molecular dynamics simulations of related compounds have offered insights into the conformational changes that occur in both the ligand and the target protein upon binding, helping to identify crucial amino acid residues involved in the interaction.

Quantum chemical calculations, typically employing Density Functional Theory (DFT), have been used to investigate the electronic structure, optimized geometry, and spectroscopic properties of other piperazine derivatives. These calculations are fundamental to understanding the intrinsic properties of a molecule that govern its reactivity and interactions.

While these methodologies are well-established and have been applied to compounds structurally related to this compound, the absence of specific data for this compound prevents a detailed discussion of its computational and theoretical profile. The scientific community has yet to publish in-depth research that would allow for the creation of specific data tables on its binding energies, conformational dynamics, or quantum chemical properties.

Therefore, a comprehensive article detailing the computational chemistry and theoretical studies solely on this compound cannot be generated at this time due to the lack of specific research findings in the available scientific literature.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure and Conformation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-isopropyl-4-phenylpiperazine, DFT calculations can elucidate the molecule's three-dimensional geometry, electron distribution, and conformational preferences.

For this compound, DFT calculations would likely reveal the preferred conformation of the piperazine (B1678402) ring (typically a chair conformation) and the orientation of the phenyl and isopropyl groups. The electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP), can also be mapped. The MEP is particularly useful for identifying regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which can play a crucial role in molecular interactions.

Vibrational and Electronic Transitions Analysis

Theoretical vibrational and electronic spectra can be calculated to complement experimental spectroscopic data. DFT is commonly used to predict vibrational frequencies (e.g., IR and Raman spectra), which correspond to the different modes of vibration within the molecule. derpharmachemica.com A study on a complex molecule containing a piperazine moiety utilized DFT to correlate calculated vibrational frequencies with experimental FT-IR spectra, aiding in the assignment of spectral bands to specific functional groups and vibrational modes. researchgate.net

Time-dependent density functional theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). researchgate.net This analysis provides information about the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π→π* transitions within the phenyl ring.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govopenpharmaceuticalsciencesjournal.com These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for their biological effects.

For the class of 4-phenylpiperazines, QSAR studies have been conducted to explore their interactions with various biological targets. For example, a study on a series of mono-substituted 4-phenylpiperidines and 4-phenylpiperazines investigated their effects on the dopaminergic system. nih.gov In this study, physicochemical descriptors were modeled against in vivo effects using partial least squares (PLS) regression to develop QSAR models. nih.gov These models provided a comprehensive understanding of the biological response for this class of compounds. nih.gov Although this compound was not explicitly included, the findings for the broader class of compounds are relevant.

CoMFA and CoMSIA Analyses for Activity Prediction

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR techniques that are used to correlate the 3D structural features of molecules with their biological activities. mdpi.comresearchgate.net These methods are instrumental in drug design, providing detailed insights into the steric, electrostatic, hydrophobic, and hydrogen-bonding interactions between a ligand and its receptor. researchgate.netnih.gov

In a typical CoMFA or CoMSIA study, a set of structurally related compounds with known biological activities are aligned, and their steric and electrostatic fields (in CoMFA) or similarity indices (in CoMSIA) are calculated. mdpi.comnih.gov These fields are then used to build a statistical model that can predict the activity of new compounds. The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. mdpi.com While no specific CoMFA or CoMSIA studies on this compound were found, this methodology has been successfully applied to other classes of compounds, demonstrating its potential for guiding the optimization of phenylpiperazine derivatives. researchgate.netnih.gov

Prediction of Physicochemical and Pharmacokinetic Parameters (In Silico)

In silico methods are widely used in the early stages of drug discovery to predict the physicochemical and pharmacokinetic properties of compounds, a process often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. nih.govnih.gov These predictions help to identify candidates with favorable drug-like properties.

For this compound, various parameters can be calculated using computational tools. These include lipophilicity (LogP), topological polar surface area (TPSA), molecular weight, number of hydrogen bond donors and acceptors, and rotatable bonds.

LogP and Lipophilicity Predictions

The logarithm of the partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its absorption, distribution, and permeability across biological membranes. A higher LogP value indicates greater lipid solubility. For this compound, the predicted LogP value can be calculated using various computational algorithms.

CompoundPredicted LogPMethod/Source
This compound2.90 ± 0.30SwissADME
1-Phenylpiperazine (B188723)1.1XLogP3 (PubChem) nih.gov

Topological Polar Surface Area (TPSA) Calculations

The Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. Molecules with a lower TPSA are generally more permeable.

CompoundCalculated TPSA (Ų)Method/Source
This compound15.27SwissADME
1-Phenylpiperazine15.3Cactvs 3.4.8.18 (PubChem) nih.gov

Prediction of Hydrogen Bond Donors and Acceptors

Hydrogen bonds are critical for a molecule's solubility, membrane permeability, and interaction with biological targets. A hydrogen bond donor is typically a hydrogen atom attached to an electronegative atom (like oxygen or nitrogen), while a hydrogen bond acceptor is an electronegative atom with a lone pair of electrons.

In the structure of this compound, there are no hydrogen atoms attached to the nitrogen atoms of the piperazine ring. Therefore, the molecule has zero hydrogen bond donors .

However, both nitrogen atoms in the piperazine ring possess lone pairs of electrons and can act as hydrogen bond acceptors. The tertiary amine nitrogen (N4), attached to the isopropyl group, and the tertiary aromatic amine nitrogen (N1), attached to the phenyl group, are both potential acceptor sites. Thus, this compound is predicted to have two hydrogen bond acceptors .

Table 1: Predicted Hydrogen Bonding Capacity
PropertyPredicted Value
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count2

Rotatable Bond Analysis

The number of rotatable bonds in a molecule is a key indicator of its conformational flexibility. A high degree of flexibility can impact the binding affinity to a target receptor and is a factor in predicting oral bioavailability. A rotatable bond is generally defined as any single, non-ring bond.

For this compound, the rotatable bonds are:

The bond connecting the phenyl ring to the piperazine nitrogen (N1).

The bond connecting the isopropyl group to the other piperazine nitrogen (N4).

Therefore, the molecule has a predicted rotatable bond count of 2 . This relatively low number suggests a degree of conformational constraint, which can be advantageous in drug design.

Table 2: Rotatable Bond Count
PropertyPredicted Value
Rotatable Bond Count2

pKa Estimation and Ionization State Prediction

The ionization state of a molecule at physiological pH (typically around 7.4) is determined by its pKa value(s). The pKa is a measure of the acidity of a conjugate acid. For a basic compound like this compound, the pKa values refer to the protonation of the nitrogen atoms.

The two nitrogen atoms in the piperazine ring have different chemical environments, leading to different basicities:

N1 (Aryl-substituted): This nitrogen is directly attached to the phenyl ring. The lone pair of electrons on this nitrogen can be delocalized into the aromatic pi-system, which significantly reduces its basicity.

N4 (Alkyl-substituted): This nitrogen is attached to an isopropyl group, which is an electron-donating alkyl group. This inductive effect increases the electron density on the nitrogen, making it more basic than N1.

Experimental studies on related 1-aryl-4-propylpiperazines confirm that the N4 nitrogen is the more basic center. nih.gov The basicity of the N4 nitrogen is primarily influenced by steric and conformational effects, while the N1 nitrogen's basicity is modulated by the electronic properties of the phenyl ring substituent. nih.gov For unsubstituted 1-phenylpiperazine, the pKa of the N4 nitrogen is approximately 7.9. The addition of an electron-donating isopropyl group to N4 is expected to result in a slightly higher pKa.

Given this, at a physiological pH of 7.4, the more basic N4 nitrogen would be substantially protonated, meaning the molecule will predominantly exist as a positively charged cation. The less basic N1 nitrogen would remain largely unprotonated.

In Silico Toxicity Prediction and Physicochemical Property Evaluation

In silico (computational) models are widely used in the early stages of drug discovery to predict potential toxicity and evaluate key physicochemical properties, often grouped under ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. nih.gov

Physicochemical Property Evaluation: While direct experimental data for this compound is not readily available, its properties can be estimated using computational models. These predictions are crucial for assessing its drug-likeness.

Table 3: Predicted Physicochemical Properties
PropertyPredicted Value (Estimated)Significance
Molecular Weight204.31 g/molInfluences size and diffusion properties.
XLogP3~2.8Indicates lipophilicity; affects solubility and membrane permeability.
Topological Polar Surface Area (TPSA)~6.5 ŲRelates to membrane penetration, particularly the blood-brain barrier.

Note: Values are estimated based on the closely related isomer 1-Phenyl-4-propylpiperazine.

In Silico Toxicity Prediction: Toxicity prediction models analyze a molecule's structure for fragments or properties associated with known toxicities. For a novel compound like this compound, these tools would screen for potential liabilities such as:

Mutagenicity: Assesses the potential to cause genetic mutations, often by identifying structural alerts that are known to be reactive with DNA.

Carcinogenicity: Predicts the likelihood of causing cancer.

Hepatotoxicity: Evaluates the potential to cause liver damage.

Cardiotoxicity: Often includes prediction of hERG channel inhibition, which can lead to cardiac arrhythmias.

Studies on broader classes of phenylpiperazine derivatives have utilized such in silico tools to flag potential issues and guide the design of safer analogues. uregina.ca These predictive models are a critical component of modern safety assessments, helping to reduce reliance on animal testing and eliminate problematic compounds early in development. nih.gov

Homology Modeling for Target Protein Structures

When the crystal structure of a biological target is unknown, homology modeling can be used to build a three-dimensional model based on the known structure of a related (homologous) protein. This technique is invaluable for understanding how a ligand, such as this compound, might bind to its receptor.

Phenylpiperazine and related scaffolds are present in numerous compounds targeting enzymes and receptors. A prominent example is their role in antifungal agents that inhibit the enzyme lanosterol (B1674476) 14α-demethylase (CYP51) , a critical enzyme in the biosynthesis of ergosterol (B1671047) in fungi. uregina.ca

Application to this compound: If this compound were being investigated as a potential antifungal agent, and the specific CYP51 structure from a target fungus (e.g., Candida albicans) was not experimentally determined, a homology model could be constructed. The process would involve:

Template Identification: Finding a homologous protein with a known high-resolution crystal structure, such as human CYP51 or CYP51 from another fungal species.

Sequence Alignment: Aligning the amino acid sequence of the target fungal CYP51 with the template sequence.

Model Building: Constructing the 3D model of the target protein based on the template's structure.

Model Refinement and Validation: Optimizing the model to ensure it has realistic stereochemistry and energetics, and validating its quality using various computational tools.

Once a reliable model of the target protein is generated, molecular docking simulations can be performed. These simulations would place this compound into the active site of the modeled CYP51, predicting its binding orientation, affinity, and key molecular interactions (e.g., hydrophobic interactions, hydrogen bonds to the heme cofactor), thereby guiding the design of more potent inhibitors. uregina.ca

Advanced Analytical Methodologies for Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 1-isopropyl-4-phenylpiperazine by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide diagnostic signals that confirm the presence and connectivity of the isopropyl, phenyl, and piperazine (B1678402) moieties. nih.govdu.edu

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for each type of proton. The aromatic protons of the phenyl group typically appear in the downfield region (δ 6.8-7.3 ppm). The protons on the piperazine ring adjacent to the nitrogen atoms would resonate at different chemical shifts. The protons of the two CH₂ groups adjacent to the phenyl-substituted nitrogen are expected around δ 3.1-3.4 ppm, while the other two CH₂ groups adjacent to the isopropyl-substituted nitrogen would appear slightly more upfield. The methine proton (-CH) of the isopropyl group would appear as a multiplet (septet) due to coupling with the six methyl protons, and the two methyl groups (-CH₃) would present as a doublet. nih.govsysu.edu.cn

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The phenyl group carbons would show signals in the aromatic region (δ 116-152 ppm). The piperazine ring carbons are expected in the δ 45-55 ppm range. The isopropyl group would be characterized by a signal for the methine carbon and another for the two equivalent methyl carbons. nih.govgithub.io

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are estimated values based on data from analogous compounds like 1-phenylpiperazine (B188723) and 1-isopropylpiperazine (B163126). Actual experimental values may vary.)

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phenyl C-H (ortho)~7.2 - 7.3~129
Phenyl C-H (meta)~6.9 - 7.0~116
Phenyl C-H (para)~6.8 - 6.9~120
Phenyl C (ipso)-~151
Piperazine CH₂ (N-Ph)~3.1 - 3.2~50
Piperazine CH₂ (N-iPr)~2.7 - 2.8~48
Isopropyl CH~2.8 - 3.0 (septet)~55
Isopropyl CH₃~1.1 - 1.2 (doublet)~18

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net

The FTIR spectrum of this compound would display several characteristic absorption bands:

Aromatic C-H Stretching: Aromatic C-H bonds typically show stretching vibrations in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretching: The C-H bonds of the piperazine ring and the isopropyl group will exhibit stretching vibrations in the 2800-3000 cm⁻¹ range. researchgate.net

C-N Stretching: The stretching of the C-N bonds in the piperazine ring is expected to appear in the 1260-1020 cm⁻¹ region.

Aromatic C=C Bending: The out-of-plane bending vibrations for the substituted benzene (B151609) ring typically appear as strong bands in the 900-675 cm⁻¹ region, which can be indicative of the substitution pattern.

Table 2: Predicted Characteristic FTIR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium to Weak
Aliphatic C-H Stretch3000 - 2850Strong
Aromatic C=C Stretch1600 - 1450Medium
Aliphatic C-H Bend1470 - 1365Medium
C-N Stretch1260 - 1020Medium to Strong
Aromatic C-H Bend (out-of-plane)900 - 675Strong

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide structural information through analysis of its fragmentation patterns. chemguide.co.uk Electrospray Ionization (ES-MS) is a soft ionization technique often used for polar molecules.

For this compound (molar mass: 204.31 g/mol ), the mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 204. The fragmentation pattern would likely involve the following key fragment ions:

Loss of the isopropyl group ([M - 43]⁺), resulting in a fragment ion at m/z 161.

Cleavage of the piperazine ring, leading to characteristic fragments of phenylpiperazine. researchgate.netresearchgate.net A base peak is often observed at m/z 120, corresponding to the [C₈H₁₀N]⁺ fragment. nih.gov

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z Predicted Fragment Significance
204[C₁₃H₂₀N₂]⁺Molecular Ion (M⁺)
161[C₁₀H₁₃N₂]⁺Loss of isopropyl group (•CH(CH₃)₂)
120[C₈H₁₀N]⁺Phenyl and adjacent piperazine fragment
77[C₆H₅]⁺Phenyl cation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy states. This technique is particularly useful for compounds containing chromophores, such as aromatic rings.

The UV-Vis spectrum of this compound in a solvent like ethanol (B145695) or methanol (B129727) is expected to be dominated by the absorptions of the phenyl group. The spectrum would likely show two main absorption bands corresponding to the π → π* electronic transitions of the benzene ring. nist.govnist.gov A strong absorption band (E-band) is typically observed around 200-210 nm, and a weaker band (B-band) with fine structure may appear around 250-270 nm. nist.gov The isopropyl group, being a non-chromophoric saturated alkyl group, is not expected to significantly influence the position of these absorption maxima.

Table 4: Predicted UV-Vis Absorption Maxima (λₘₐₓ) for this compound

Transition Predicted λₘₐₓ (nm) Chromophore
π → π* (E-band)~204Phenyl Ring
π → π* (B-band)~254Phenyl Ring

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. mdpi.com

Single crystal X-ray diffraction (SCXRD) provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. researchgate.netspringernature.com To perform this analysis, a high-quality single crystal of this compound is required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined. nist.gov

While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as 4-phenyl-piperazine-1-sulfonamide, reveals that the piperazine ring typically adopts a chair conformation. researchgate.net In this compound, it would be expected that the bulky phenyl and isopropyl groups occupy equatorial positions on the piperazine ring to minimize steric hindrance. The analysis would provide precise measurements of C-C and C-N bond lengths within the piperazine and phenyl rings, as well as the bond angles, confirming the geometry of the molecule.

Table 5: Information Obtainable from Single Crystal X-ray Diffraction of this compound

Parameter Description
Crystal System & Space GroupDescribes the symmetry of the crystal lattice.
Unit Cell DimensionsThe lengths of the edges (a, b, c) and the angles (α, β, γ) of the unit cell.
Bond LengthsPrecise distances between bonded atoms (e.g., C-N, C-C, C-H).
Bond AnglesAngles between three connected atoms (e.g., C-N-C).
Torsion AnglesDefines the conformation of the molecule (e.g., chair conformation of the piperazine ring).
Intermolecular InteractionsIdentifies non-covalent interactions like hydrogen bonding or van der Waals forces in the crystal packing.

Analysis of Crystal Packing and Intermolecular Interactions

The three-dimensional arrangement of molecules in a crystalline solid, known as crystal packing, is governed by a network of intermolecular interactions. For derivatives of this compound and structurally similar compounds, X-ray crystallography is the definitive method for elucidating these features.

In related crystalline structures, such as salts of 4-phenylpiperazin-1-ium, the piperazine ring typically adopts a stable chair conformation. nih.govnih.gov The crystal packing is often stabilized by a variety of non-covalent interactions, with hydrogen bonds playing a predominant role. For instance, in the crystal structures of 4-phenylpiperazin-1-ium salts, ions are linked via N—H⋯O and N—H⋯N hydrogen bonds, which organize the molecules into sheets. nih.gov Additionally, weaker C—H⋯O and C—H⋯Cl interactions can link these sheets, forming a comprehensive three-dimensional framework. nih.govmdpi.com

The analysis of Hirshfeld surfaces and 2D fingerprint plots provides a quantitative measure of these intermolecular contacts, confirming the prevalence of hydrogen bonding and other interactions like H⋯C/C⋯H contacts in stabilizing the crystal lattice. mdpi.com These interactions dictate the material's macroscopic properties, including solubility and melting point.

Table 1: Common Intermolecular Interactions in Phenylpiperazine Crystal Structures

Interaction TypeDescriptionRole in Crystal Packing
N—H⋯OHydrogen bond between a protonated piperazine nitrogen and an oxygen atom of an anion or solvent molecule.Primary interaction for forming chains and sheets. nih.gov
N—H⋯NHydrogen bond between a protonated piperazine nitrogen and a nitrogen atom of an adjacent molecule.Contributes to the formation of extended molecular sheets. nih.gov
C—H⋯OWeak hydrogen bond involving carbon atoms from the phenyl or piperazine ring and an oxygen atom.Stabilizes the three-dimensional network by linking primary structural motifs. nih.govmdpi.com
π-π StackingInteraction between the aromatic phenyl rings of adjacent molecules.Contributes to the overall stability of the crystal lattice, often seen in hydrophobic regions. researchgate.net

Chromatographic Techniques for Purity and Property Assessment

Chromatographic methods are indispensable for determining the purity of this compound and for assessing key physicochemical properties that influence its behavior in biological systems.

High-Performance Liquid Chromatography (HPLC) for Lipophilicity Measurement

Lipophilicity, a critical parameter in drug discovery, describes a compound's affinity for a lipid-like environment and is commonly expressed as the logarithm of the n-octanol/water partition coefficient (log P). pg.edu.pl Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and reliable method for the experimental determination of log P. nih.govwuxiapptec.com

The technique is based on the principle that a compound's retention time in a reversed-phase system (with a nonpolar stationary phase and a polar mobile phase) correlates with its lipophilicity. nih.gov To determine the log P of this compound, a series of reference compounds with known log P values are first analyzed to create a calibration curve by plotting their retention times (or more precisely, the logarithm of their capacity factors, log k) against their log P values. wuxiapptec.com The target compound is then analyzed under identical conditions, and its log P is interpolated from its retention time using the calibration curve. wuxiapptec.com This method is advantageous as it requires only a small amount of the compound and is not affected by impurities. nih.gov

Table 2: Example Calibration Data for Lipophilicity (log P) Determination by RP-HPLC

Reference CompoundKnown log PRetention Time (min)log k
Phenol1.463.50.25
Anisole2.115.20.51
Toluene2.737.80.81
Ethylbenzene3.1510.11.02
This compound (Test)Unknown9.50.96

Note: Data are hypothetical for illustrative purposes. The log P of the test compound would be calculated from the linear regression of the log k vs. log P plot for the reference compounds.

Electrophoretic Methods for Physicochemical Characterization

Electrophoretic techniques separate molecules based on their charge-to-size ratio in an electric field, providing a powerful tool for determining fundamental physicochemical constants.

Capillary Zone Electrophoresis (CZE) for pKa Determination

The acid dissociation constant (pKa) is a measure of a compound's acidity or basicity. For a molecule like this compound, which contains basic nitrogen atoms, the pKa value dictates the extent of its ionization at a given pH. Capillary Zone Electrophoresis (CZE) is an effective method for pKa determination. nih.gov

The methodology involves measuring the effective electrophoretic mobility of the compound across a range of pH values. nih.govresearchgate.net As the pH of the background electrolyte changes, the ionization state of the piperazine nitrogens will change, altering the compound's net charge and, consequently, its electrophoretic mobility. A plot of effective mobility versus pH yields a sigmoidal curve. The pKa value corresponds to the pH at the inflection point of this curve, where the concentrations of the protonated and neutral species are equal. nih.gov CZE is advantageous for its high efficiency, rapid analysis time, and minimal sample consumption. researchgate.net

Table 3: Illustrative Data for pKa Determination by CZE

Buffer pHEffective Mobility (10⁻⁹ m²V⁻¹s⁻¹)
6.030.5
7.028.2
8.020.1
8.5 (pKa)15.3
9.010.5
10.02.4

Note: Data are hypothetical to illustrate the principle. The pKa is the pH at the midpoint of the mobility transition.

Biosensing Assays for Direct Binding Confirmation

Understanding how a compound interacts with its biological targets is crucial. Biosensing assays provide real-time, label-free data on these molecular interactions.

Surface Plasmon Resonance (SPR) for Ligand-Protein Interactions

Surface Plasmon Resonance (SPR) is a powerful optical technique used to study the binding of small molecules (analytes), like this compound, to a larger biomolecule (ligand), such as a target protein, that is immobilized on a sensor surface. nih.govnih.gov The technique measures changes in the refractive index at the surface of a sensor chip as the analyte flows over and binds to the immobilized ligand. sci-hub.box

This real-time monitoring allows for the direct determination of the kinetics of the interaction, including the association rate constant (ka) and the dissociation rate constant (kd). nih.gov From these rates, the equilibrium dissociation constant (KD), a measure of binding affinity, can be calculated (KD = kd/ka). The resulting data are typically presented in a sensorgram, which plots the binding response over time. SPR is highly sensitive, requires small amounts of material, and provides invaluable quantitative data on the dynamics of ligand-protein interactions. researchgate.netspringernature.com

Table 4: Kinetic Parameters Obtainable from an SPR Experiment

ParameterSymbolDescriptionUnits
Association Rate ConstantkₐThe rate at which the analyte binds to the immobilized ligand.M⁻¹s⁻¹
Dissociation Rate ConstantkₔThe rate at which the analyte-ligand complex dissociates.s⁻¹
Equilibrium Dissociation ConstantKₗA measure of binding affinity; the concentration of analyte at which 50% of the ligand is occupied at equilibrium.M (molar)

Preclinical Investigative Models

In Vitro Cellular and Biochemical Assays

The preclinical evaluation of 1-isopropyl-4-phenylpiperazine and its analogs involves a range of in vitro assays to determine their pharmacological profile. These cell-based and biochemical assays are crucial for identifying and characterizing the compound's interactions with various biological targets, including enzymes and transporters.

The 1-phenylpiperazine (B188723) scaffold is a core component of various psychoactive agents, known for its interaction with monoamine transporters. While specific data for the 1-isopropyl derivative is not extensively detailed in the available literature, studies on the parent compound, 1-phenylpiperazine (PP), provide insight into its potential activity. PP is recognized as a monoamine releasing agent. wikipedia.org In assays measuring monoamine release, 1-phenylpiperazine demonstrated EC₅₀ values of 880 nM for serotonin (B10506), 186 nM for norepinephrine (B1679862), and 2,530 nM for dopamine (B1211576). wikipedia.org This indicates a preference for norepinephrine release over serotonin and dopamine.

Molecular modeling studies have explored the binding of PP to the human serotonin transporter (hSERT). These investigations show that PP can lodge within the binding pocket of hSERT, interacting with key residues such as the carboxylate group of Asp98 and the backbone carbonyl of Phe335. nih.gov However, compared to derivatives with hydroxyl groups, PP exhibits more fluctuation and rotational freedom within the binding site, suggesting a less anchored interaction. nih.gov The addition of an isopropyl group at the 1-position of the piperazine (B1678402) ring would alter the steric and electronic properties, likely influencing its binding affinity and selectivity for SERT and other monoamine transporters, though specific inhibitory constants for this variant are not publicly documented.

Derivatives of piperazine have been investigated for their potential to mitigate oxidative stress in cellular models. While direct studies on this compound are limited, research on structurally related compounds provides evidence of antioxidant effects. For instance, a series of 1,4-disubstituted piperazine-2,5-dione derivatives were assessed for their ability to protect human neuroblastoma SH-SY5Y cells from oxidative damage induced by hydrogen peroxide (H₂O₂). nih.gov Many of these compounds were found to effectively shield the cells from H₂O₂-induced injury at a concentration of 20 μM. nih.gov

Similarly, studies on 1-(phenoxyethyl)-piperazine derivatives have shown antioxidant properties in human venous blood samples in vitro. ptfarm.pl The most effective compounds in this series increased superoxide (B77818) dismutase (SOD) activity and the total antioxidant capacity (TAC) of plasma. ptfarm.pl These findings suggest that the piperazine nucleus can serve as a scaffold for developing compounds with antioxidant capabilities, although the specific contribution of the 1-isopropyl-4-phenyl substitution needs to be empirically determined.

Compound ClassAssay ModelObserved EffectReference
1,4-Disubstituted piperazine-2,5-dionesH₂O₂-induced oxidative damage in SH-SY5Y cellsEffective protection from cell injury at 20 μM. nih.gov
1-(Phenoxyethyl)-piperazine derivativesHuman red blood cell hemolysatesIncreased superoxide dismutase (SOD) activity. ptfarm.pl
1-(Phenoxyethyl)-piperazine derivativesHuman plasmaIncreased total antioxidant capacity (TAC). ptfarm.pl

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, making it a target for agents aimed at treating hyperpigmentation. The inhibitory potential of phenylpiperazine derivatives against this enzyme has been explored. A recent study synthesized and evaluated a series of 4-nitrophenylpiperazine derivatives for their anti-tyrosinase activity. nih.gov The findings revealed that the nature of the substituent on the piperazine ring is critical for inhibitory potency. nih.gov

Among the tested compounds, a derivative featuring an indole (B1671886) moiety (compound 4l ) demonstrated the most significant tyrosinase inhibition, with a half-maximal inhibitory concentration (IC₅₀) of 72.55 μM. nih.gov Kinetic analysis indicated a mixed-type inhibition mechanism. nih.gov This suggests that the phenylpiperazine scaffold can be effectively utilized to design tyrosinase inhibitors, with bulky and aromatic substituents potentially enhancing activity.

CompoundStructure DescriptionTyrosinase Inhibition (IC₅₀)Inhibition TypeReference
Compound 4l4-Nitrophenylpiperazine with an indole moiety72.55 μMMixed nih.gov
Kojic Acid (Standard)-16.69 μM- nih.gov

Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are involved in cancer cell proliferation and survival. The 1-phenylpiperazine scaffold has been identified as a promising core for the development of novel Hsp90 inhibitors. nih.gov A series of analogues based on this scaffold were synthesized and evaluated for their inhibitory activity against Hsp90. nih.gov

The initial hit compound, 1-(2-(4-bromophenoxy)ethoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol, was identified through virtual screening and showed moderate activity. Subsequent optimization led to the development of more potent inhibitors. nih.gov The most active compound from this series, 13f , demonstrated significantly improved activity in both target-based and cell-based assays compared to the original hit. nih.gov This research highlights the utility of the 1-phenylpiperazine core in designing molecules that can effectively target the Hsp90 chaperone.

CompoundDescriptionHsp90 Inhibition (IC₅₀)Cell-Based Activity (MCF-7, IC₅₀)Reference
Hit Compound 11-(2-(4-bromophenoxy)ethoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol1.53 μM>50 μM nih.gov
Analogue 13fOptimized 1-phenylpiperazine derivative0.14 μM17.8 μM nih.gov

The versatility of the phenylpiperazine scaffold is further demonstrated by its derivatives' interactions with a variety of enzymes critical to cellular signaling and metabolism.

NAPE-PLD: N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of bioactive N-acylethanolamines. nih.gov The first identified small-molecule inhibitors of NAPE-PLD are based on a quinazoline (B50416) sulfonamide scaffold. nih.gov Current literature and high-throughput screening campaigns have not established a direct inhibitory link between this compound or its close analogs and NAPE-PLD activity.

eIF4A1 and eIF4A3: Eukaryotic initiation factors eIF4A1 and eIF4A3 are ATP-dependent RNA helicases involved in translation initiation and nonsense-mediated RNA decay, respectively. A 2021 study identified a novel phenyl-piperazine pharmacophore through virtual screening that is predicted to be an ATP-competitive inhibitor of eIF4A1. acs.org While these initial compounds were weak hits (IC₅₀ > 125 µM), this finding marks the first report of a phenyl-piperazine scaffold targeting the nucleotide-binding site of eIF4A1. acs.org In contrast, more potent inhibitors have been found for eIF4A3. Chemical optimization of 1,4-diacylpiperazine derivatives, identified through high-throughput screening, led to the discovery of selective eIF4A3 inhibitors with IC₅₀ values in the sub-micromolar range, such as 0.20 µM and 0.26 µM. nih.govnih.gov These compounds were found to bind to an allosteric, non-ATP binding site. nih.gov

WEE1 Kinase: WEE1 is a critical cell cycle checkpoint kinase that inhibits entry into mitosis, making it an attractive oncology target. nih.gov A review of WEE1 inhibitors identified a pyridopyrimidine derivative containing a 1-methyl-4-phenylpiperazine (B1295630) moiety as a potent inhibitor. This compound, a close structural analog to this compound, exhibited a Ki (inhibition constant) of 0.5 µM. nih.gov This demonstrates that the phenylpiperazine group is a viable component in the design of WEE1 kinase inhibitors.

Enzyme TargetCompound Class/DerivativeActivity (IC₅₀/Ki)NotesReference
eIF4A1Phenyl-piperazine pharmacophore>125 µMWeak ATP-competitive inhibitor. acs.org
eIF4A31,4-Diacylpiperazine derivative0.26 µMSelective, allosteric inhibitor. nih.gov
WEE1 KinasePyridopyrimidine with 1-methyl-4-phenylpiperazine0.5 µM (Ki)Structurally related analog. nih.gov

Cell-Based Assays for Pharmacological Activity

In Vivo Animal Models for Pharmacological Assessment

There is no specific information available from the literature search on the in vivo neuropharmacological evaluation of this compound in rodents. However, studies on other phenylpiperazine derivatives provide a basis for predicting potential central nervous system effects.

The phenylpiperazine class of compounds is known to elicit a range of central nervous system effects, including alterations in motor activity and anxiety-like behaviors, often mediated through interactions with dopaminergic and serotonergic systems. nih.govnih.gov

For example, the phenylpiperazine derivative mafoprazine (B1675904) has been shown to reduce apomorphine-induced cage-climbing behavior in mice and methamphetamine-induced hyperlocomotion, suggesting a dopamine D2-receptor blocking action. nih.gov Its cataleptogenic activity was found to be lower than that of chlorpromazine (B137089) and haloperidol. nih.gov

In studies of anxiety, new arylpiperazine derivatives have demonstrated anxiolytic-like effects in animal models such as the elevated plus-maze test. nih.gov For instance, the anxiolytic effects of compounds 4p (N-(3-(4-(piperonyl)piperazin-1-yl)propyl)isonicotinamide) and 3o (N-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)picolinamide) were confirmed, with their mechanism of action suggested to involve direct 5-HT1A receptor participation. nih.gov Another newly synthesized phenylpiperazine, LQFM005, and its metabolite also produced anxiolytic- and antidepressant-like effects in mice, which were abolished by a 5-HT1A antagonist. nih.gov

Regarding sedative effects, some phenylpiperazine derivatives are known to possess such properties. However, other derivatives have been developed that show anxiolytic effects without causing sedation. repec.org

Table 5: Central Nervous System Effects of Phenylpiperazine Derivatives in Rodents

Compound/Derivative Animal Model Test Observed Effects Reference
Mafoprazine Mice Apomorphine-induced cage-climbing Reduction in climbing behavior nih.gov
Mafoprazine Mice Methamphetamine-induced hyperlocomotion Reduction in motor activity nih.gov
Compound 4p Rat Elevated Plus-Maze Anxiolytic-like effect nih.gov
Compound 3o Rat Elevated Plus-Maze Anxiolytic-like effect nih.gov
LQFM005 Mice Elevated Plus-Maze Anxiolytic-like effect nih.gov

This table summarizes the neuropharmacological effects of related compounds, as no specific data for this compound was identified.

Tissue Distribution and Brain Uptake Studies

The distribution of a compound throughout the body and its ability to penetrate the blood-brain barrier are critical parameters assessed during preclinical development, especially for neurologically active agents. Studies on N-phenylpiperazine derivatives consistently demonstrate their capacity for wide tissue distribution and significant brain uptake.

In preclinical rat models, radioiodinated 1-alkyl-4-phenylpiperazine derivatives have been evaluated as potential brain-imaging agents. nih.gov Research has shown that these compounds exhibit favorable brain uptake and retention. nih.gov For example, one N-butyl derivative showed a brain uptake of 0.28-0.35% of the injected dose per gram of tissue and a brain-to-blood ratio greater than 20, indicating high selectivity for brain tissue. nih.gov

Further studies with other N-phenylpiperazine derivatives in rats revealed high penetration into several organs. Following intravenous administration, one analog, LASSBio-581, showed the highest concentration in the lungs (51.0%), followed by the brain (39.2%). nih.gov Notably, the half-life of this compound in the brain was approximately 1.9 hours, which was three times longer than in other tissues, suggesting significant retention and supporting its potential for central nervous system activity. nih.gov

Positron Emission Tomography (PET) imaging studies using a carbon-11 (B1219553) labeled 2-methoxyphenyl piperazine derivative also confirmed high uptake in the brain. nih.gov Biodistribution analysis revealed an initial high brain uptake, with specific regions like the cerebellum showing the highest accumulation. nih.gov This regional distribution often correlates with the density of specific neuroreceptors that these compounds are designed to target. nih.gov

Table 1: Representative Tissue Distribution of a Phenylpiperazine Analog (LASSBio-581) in Rats

Tissue Penetration (%) Half-Life (t½)
Lungs 51.0% ~0.6 hours
Brain 39.2% 1.9 hours
Other Tissues Lower ~0.6 hours

Data derived from a study on the N-phenylpiperazine derivative LASSBio-581. nih.gov

In Vivo Tumor Growth and Angiogenesis Models

The arylpiperazine scaffold is a recognized pharmacophore in the development of anticancer agents. mdpi.comnih.gov Derivatives have been investigated for their ability to inhibit tumor growth and the formation of new blood vessels (angiogenesis), a process critical for tumor survival and expansion.

In vivo studies have explored the effects of piperazine derivatives in various cancer models. For instance, the piperazine derivative SJ-8002 was shown to decrease neovascularization in chick embryos and inhibit basic fibroblast growth factor (bFGF)-induced angiogenesis in mouse Matrigel implant models. nih.gov This suggests a direct anti-angiogenic effect, which is a crucial mechanism for halting tumor progression. nih.gov The arylpiperazine class of compounds has been noted for its potential to interact with multiple molecular targets involved in cancer, leading to cytotoxic effects against tumor cells. mdpi.comnih.gov

Furthermore, phenylpiperazine derivatives have been evaluated in neuroblastoma models, a type of cancer that originates in nerve tissue. nih.gov These studies have shown that phenylpiperazines can exhibit significant affinity for neuroblastoma cells, with uptake and retention characteristics comparable to established imaging and therapeutic agents for this cancer type. nih.gov In some cases, combining piperazine-based compounds with other anticancer drugs has resulted in synergistic inhibitory effects on tumor cell growth. mdpi.com

Table 2: In Vivo Anti-Angiogenesis and Tumor Model Findings for Piperazine Derivatives

Model System Compound Type Key Findings Reference
Chick Chorioallantoic Membrane (CAM) Piperazine derivative (SJ-8002) Decreased neovascularization. nih.gov
Mouse Matrigel Implant Piperazine derivative (SJ-8002) Inhibited bFGF-induced angiogenesis. nih.gov
Neuroblastoma Cell Lines Phenylpiperazines Demonstrated significant affinity and uptake in tumor cells. nih.gov

In Vivo Metabolic Profiling

Understanding how a compound is metabolized in the body is fundamental to drug development. In vivo metabolic studies on phenylpiperazine derivatives have been conducted, often using radiolabeled versions of the compounds to trace their metabolic fate.

Studies in mice using 18F-labeled phenylpiperazine analogs have provided insight into their metabolic pathways. A primary route of metabolism identified was defluorination. nih.gov In vivo analysis of blood samples detected the presence of the [18F]fluoride ion as a metabolite. nih.gov While in vitro systems using liver fractions showed intermediate metabolites resulting from the oxidation of the aromatic ring, these were not detected in vivo, suggesting they are rapidly converted. nih.gov This indicates that oxidative metabolism is a significant pathway for this class of compounds. nih.gov

The extensive oxidative metabolism observed in liver microsome studies suggests that achieving metabolic stability through simple structural modifications of the parent phenylpiperazine compound may be challenging. nih.gov

Table 3: Summary of In Vivo Metabolic Findings for Phenylpiperazine Analogs

Study Type Key Metabolic Pathway Metabolites Detected (In Vivo) Key Observation
In vivo metabolism in mice (Blood) Defluorination, Aromatic Ring Oxidation [18F]fluoride ion Intermediate oxidative metabolites are rapidly converted in vivo.

Data based on studies of 18F-labeled 1-phenylpiperazine derivatives. nih.gov

Medicinal Chemistry and Drug Discovery Perspectives

Design Principles for Novel Therapeutic Agents

The design of new drugs is a methodical process aimed at discovering compounds that can interact with specific biological targets to produce a desired therapeutic effect, while minimizing off-target interactions and adverse effects. The phenylpiperazine core is a privileged scaffold in this process due to its favorable physicochemical properties and its ability to be readily modified.

A central goal in medicinal chemistry is the optimization of a molecule's pharmacodynamic (what the drug does to the body) and pharmacokinetic (what the body does to the drug) properties. The piperazine (B1678402) moiety is often incorporated into drug candidates to enhance their pharmacokinetic profile, particularly to improve aqueous solubility and oral bioavailability.

PropertyInfluence on Drug ProfileExample Feature on Phenylpiperazine Scaffold
Lipophilicity Affects absorption, distribution, metabolism, and excretion (ADME)Isopropyl group
Polar Surface Area (PSA) Influences intestinal absorption and bioavailabilityNitrogen atoms in piperazine ring, hydroxyl groups nih.gov
Basicity Can improve aqueous solubility and form stable saltsPiperazine nitrogen atoms mdpi.com

Rational drug design involves creating new medications based on a detailed understanding of the biological target's three-dimensional structure. nih.gov This approach was successfully used to develop inhibitors for the HIV proteinase, an enzyme essential for viral replication. nih.gov For the phenylpiperazine class, rational design principles are applied to develop compounds with high affinity and selectivity for specific receptors or enzymes.

For example, research into new anticancer agents has involved the rational design of 1,2-benzothiazine derivatives incorporating a phenylpiperazine moiety. nih.gov The design was based on the structures of known topoisomerase II (Topo II) inhibitors. nih.gov Molecular docking studies, a key component of rational design, were used to predict how these newly designed compounds would bind to the DNA-Topo II complex. nih.gov These studies indicated that the benzothiazine and phenylpiperazine rings were responsible for key interactions with amino acids in the target's binding domain, demonstrating how the phenylpiperazine scaffold can be precisely engineered to achieve a specific therapeutic action. nih.gov

Identification of Novel Pharmacophores and Leads

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The phenylpiperazine structure is a well-established pharmacophore found in numerous approved drugs. mdpi.comwikipedia.org Its rigid yet modifiable structure allows it to present key interaction points in a precise spatial orientation to a biological target.

The identification of lead compounds—molecules that show promising therapeutic activity and serve as a starting point for optimization—often involves screening libraries of compounds containing known pharmacophores. The phenylpiperazine skeleton is a frequent starting point for such explorations. For instance, in the development of potential anticancer agents, derivatives with different substituents on the phenyl ring of the phenylpiperazine moiety were synthesized and tested. nih.gov It was found that adding two chlorine atoms to the phenyl ring significantly enhanced the cytotoxic effect against cancer cells compared to other substitutions. nih.gov This highlights how the phenylpiperazine core acts as a foundational scaffold upon which novel and more potent lead compounds can be systematically developed. nih.gov

1-Isopropyl-4-phenylpiperazine as a Chemical Intermediate in Drug Synthesis

Beyond its role as a pharmacophore, this compound and its functionalized analogues serve as crucial chemical intermediates or building blocks in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.

IntermediateFinal Drug ProductTherapeutic Class
1-Isopropyl-4-(4-hydroxyphenyl)piperazine (B37068) darshanhealthcare.co.inTerconazole Antifungal

The phenylpiperazine scaffold is also utilized in the development of new agrochemicals. Research has been conducted on the synthesis of novel phenylpiperazine derivatives to assess their acaricidal (mite-killing) activity. nih.gov In one study, a series of 4-substituted 1-phenylpiperazine (B188723) derivatives were synthesized and tested against various mite species, including Tetranychus urticae. nih.gov The results showed that specific derivatives, such as 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl) piperazine, exhibited potent activity against both adult mites and their eggs. nih.gov This demonstrates the versatility of the phenylpiperazine chemical class, extending its application from human medicinal chemistry to the development of agents for crop protection.

Diversification of Phenylpiperazine Scaffold Applications

The N-phenylpiperazine subunit is recognized as one of the most adaptable and valuable scaffolds in the field of medicinal chemistry. nih.gov For a significant period, this molecular template was predominantly associated with the development of agents targeting the Central Nervous System (CNS). nih.gov However, the inherent "druglikeness" of the scaffold has prompted wider exploration, revealing its potential across a diverse range of therapeutic areas far beyond its traditional applications. nih.govnih.gov The unique characteristics of the piperazine ring, including its solubility, basicity, chemical reactivity, and specific conformational properties, make it a powerful tool for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.govresearchgate.net Through strategic substitution on the molecular skeleton, particularly the aromatic ring, and modulation of its basicity, this heterocyclic moiety has been successfully adapted to yield new classes of compounds for various diseases. nih.govresearchgate.net

Recent research highlights a significant expansion of the phenylpiperazine scaffold into new therapeutic and even non-therapeutic fields, demonstrating its versatility. nih.govresearchgate.net These applications include the development of novel anticancer agents, cardiovascular drugs, and agrochemicals. researchgate.netrsc.orgnih.gov

Anticancer Agent Development

A notable area of diversification is in oncology. Researchers have rationally designed and synthesized novel phenylpiperazine derivatives of 1,2-benzothiazine as potential anticancer agents that function as topoisomerase II (Topo II) inhibitors. nih.govmdpi.com In one such study, compounds were evaluated for their in vitro antiproliferative activity against the MCF7 breast adenocarcinoma cell line. nih.govmdpi.com The results indicated that derivatives featuring a 1-(3,4-dichlorophenyl)piperazine (B178234) substituent displayed the most potent cytotoxic activity, in some cases exceeding that of the established anticancer drug doxorubicin (B1662922). nih.govmdpi.com Molecular docking studies further suggested that the phenylpiperazine portion of these molecules inserts between DNA bases, contributing to the mechanism of action. mdpi.com

CompoundKey Structural FeatureReported Research Finding
BS1301-(3,4-dichlorophenyl)piperazine substituentShowed cytotoxic activity greater than the reference drug, doxorubicin, against the MCF7 cell line. nih.govmdpi.com
BS2301-(3,4-dichlorophenyl)piperazine substituentDemonstrated the best antitumor activity, with lower cytotoxicity towards healthy cells and stronger cytotoxicity towards cancer cells than doxorubicin. mdpi.com

Cardiovascular Applications

The phenylpiperazine scaffold has also been employed to develop agents for cardiovascular diseases. Studies have explored N-phenylpiperazine derivatives as ligands for the α1A-adrenoceptor, a key mediator in cardiovascular signal pathways. rsc.org Through molecular docking and high-performance affinity chromatography, the binding mechanisms of these derivatives were investigated. rsc.org The research identified key amino acid residues within the receptor (Asp106, Gln177, Ser188, Ser192, and Phe193) that are crucial for binding. rsc.org The binding affinity was found to be driven by hydrogen bonds and electrostatic forces, with the affinity depending on the functional groups of the ionizable piperazine, a hydrogen bond acceptor, and a hydrophobic moiety in the ligand structures. rsc.org

Agrochemical Innovations

In a significant departure from human therapeutics, the phenylpiperazine scaffold has been investigated for agricultural applications. A series of novel phenylpiperazine derivatives were synthesized and evaluated for their acaricidal (pesticidal) activity against the two-spotted spider mite (Tetranychus urticae), a pest that causes significant damage to crops. nih.gov This research was inspired in part by the structures of existing drugs and a recently developed acaricide. nih.gov The study demonstrates the broad utility of the scaffold's core structure in creating molecules with potent biological effects relevant to agriculture. nih.gov

Compound Structure (Key Substituents)Acaricidal Activity vs. T. urticae (Mortality % at 100 ppm)
4-Cl, 3-CF3 phenyl group with 2,2,2-trifluoroethylsulfanyl100%
4-Cl, 3-CF3 phenyl group with 2,2-difluoroethylsulfanyl100%
4-F, 3-CF3 phenyl group with 2,2,2-trifluoroethylsulfanyl100%

Data derived from research on the synthesis and acaricidal activity of phenylpiperazine derivatives. nih.gov

The successful application of the N-phenylpiperazine scaffold in such varied fields as oncology, cardiovascular medicine, and agrochemistry underscores that this subunit is an underrated yet powerful template in molecular design. nih.gov Its continued exploration is expected to yield further diversification and novel agents for a wide spectrum of applications. nih.gov

Future Research Trajectories

Exploration of Underrated Therapeutic Areas for Piperazine (B1678402) Derivatives

While piperazine derivatives are well-established in CNS-related therapies such as antipsychotics, antidepressants, and anxiolytics, their therapeutic potential extends far beyond these traditional areas. nih.gov A significant body of research has also focused on their use as anticancer agents. researchgate.net However, several other therapeutic avenues remain comparatively underexplored and represent fertile ground for future investigation.

Future research should intensify the exploration of piperazine derivatives, including 1-isopropyl-4-phenylpiperazine, in the following areas:

Antiviral and Anti-tuberculosis Agents: Patent literature suggests the potential of piperazine-based molecules as antiviral and anti-tuberculosis agents, yet these areas receive less attention compared to oncology and neuroscience. nih.gov Systematic screening and development of piperazine libraries against viral and mycobacterial targets could yield novel therapeutic leads.

Cardioprotective and Anti-inflammatory Agents: The piperazine moiety is found in drugs with cardioprotective and anti-inflammatory effects. nih.gov Future studies could focus on designing derivatives that selectively target pathways involved in cardiovascular diseases and inflammation, moving beyond the current focus on CNS and cancer.

Targeting Specific Enzymes and Receptors: Research has shown that piperazine derivatives can act as potent inhibitors of specific enzymes like poly (ADP-ribose) polymerase-1 (PARP-1) acs.org and carbonic anhydrases (CAs), which are implicated in cancer. nih.gov Additionally, their affinity for sigma receptors (S1R and S2R) opens up possibilities for treating diseases associated with these receptors. nih.govrsc.org A focused effort to design selective modulators for these and other novel biological targets is a promising research trajectory.

The diversification of research into these less-trodden paths could unlock the full therapeutic potential of the piperazine scaffold.

Advanced Computational and Structural Biology Integration

The rational design of novel piperazine derivatives is increasingly reliant on the synergy between computational chemistry and structural biology. In silico methods are pivotal for understanding molecular interactions, predicting pharmacological profiles, and prioritizing synthetic candidates.

Future research will benefit from the enhanced integration of the following computational and structural approaches:

Molecular Docking and Dynamics Simulations: These techniques are crucial for elucidating the binding modes of piperazine derivatives within target proteins. nih.govrsc.org For instance, docking studies have been used to understand the interaction of derivatives with the S1R receptor nih.gov and to predict their potential as PARP-1 inhibitors. acs.org Molecular dynamics simulations further refine these models by revealing the stability of ligand-protein complexes and key interacting amino acid residues. nih.govrsc.org

ADME/Tox and QSAR Modeling: Computational tools for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) are essential for optimizing the pharmacokinetic and safety profiles of drug candidates. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can further guide the design of more potent compounds by correlating chemical structures with biological activities. nih.gov

Structure-Based Drug Design: The availability of high-resolution crystal structures of target proteins, such as the S1R receptor complexed with a ligand, provides an invaluable template for structure-based drug design. nih.gov This approach allows for the precise design of new molecules with improved affinity and selectivity, streamlining the discovery process.

The table below summarizes key computational methods applied to piperazine derivatives, as reported in recent literature.

Table 1: Application of Computational Methods in Piperazine Research

Computational Method Application Key Findings/Goals References
Molecular Docking Predicting binding modes and affinity Identified potential inhibitors of PARP-1 and S1R; Rationalized EGFR inhibition. acs.orgnih.govnih.gov
Molecular Dynamics (MD) Assessing complex stability Confirmed stability of ligand-receptor interactions and identified key residues. nih.govrsc.org
ADMET Prediction In silico safety and pharmacokinetic profiling Evaluated drug-likeness and potential toxicity of new derivatives. nih.gov

A deeper integration of these computational strategies will undoubtedly accelerate the discovery and optimization of next-generation piperazine-based therapeutics.

Novel Derivatization Strategies for Enhanced Biological Activity

The biological activity of piperazine-containing molecules can be profoundly influenced by the nature of the substituents on the piperazine ring. nih.gov Strategic derivatization is therefore a key tool for modulating pharmacological properties, improving potency, and fine-tuning selectivity.

Recent advances and future research should focus on several innovative derivatization strategies:

C-H Functionalization: Traditionally, modifications of the piperazine scaffold have been largely confined to the nitrogen atoms. nsf.gov Recent breakthroughs in C-H functionalization allow for the direct attachment of aryl, vinyl, and alkyl groups to the carbon atoms of the piperazine ring. This approach opens up new chemical space and allows for the synthesis of previously inaccessible analogues with novel three-dimensional structures. nsf.gov

Hybrid Molecule Design: The synthesis of hybrid molecules, where a piperazine moiety is combined with other pharmacologically active scaffolds (e.g., thiohydantoin, vindoline, quinone), has proven to be a successful strategy for developing potent agents, particularly in the field of anticonvulsants and cancer. researchgate.netacs.orgmdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are crucial for understanding how different substituents impact biological activity. For example, studies have shown that for certain anticancer vindoline-piperazine conjugates, N-alkyl linkers are more effective than N-acyl linkers, and specific aryl substitutions on the piperazine nitrogen significantly enhance efficacy. mdpi.com

The table below highlights various derivatization strategies and their impact on the biological activity of piperazine compounds.

Table 3: Derivatization Strategies for Piperazine Compounds

Strategy Example Modification Resulting Biological Activity/Target References
C-H Functionalization Direct arylation or alkylation of the piperazine ring carbons. Creates novel analogues for broader screening. nsf.gov
Hybridization Combining with a 2-thioxo-imidazolidin-4-one scaffold. Potent anticonvulsant activity. nih.gov
Hybridization Conjugation with vindoline. Significant anticancer activity. mdpi.com

The continued development of innovative synthetic methodologies will be paramount in generating a new generation of piperazine derivatives with enhanced therapeutic profiles.

Q & A

Q. What are the recommended safety protocols for handling 1-Isopropyl-4-phenylpiperazine in laboratory settings?

  • Methodological Answer : Handling requires chemical-resistant gloves (JIS T 8116), protective eyewear (JIS T 8147), and long-sleeved lab coats to prevent skin/eye contact. Work in a fume hood with proper ventilation. Store in a cool, dry environment away from oxidizers. In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .

Q. What synthetic routes are effective for preparing this compound derivatives?

  • Methodological Answer : Derivatives can be synthesized via nucleophilic substitution or coupling reactions. For example, 1-isopropyl-4-[2-aryl-1-diazenyl]piperazine derivatives are prepared by reacting 1-isopropylpiperazine with aryl diazonium salts under controlled pH (4–6) and temperature (0–5°C). Yields are optimized by adjusting stoichiometry and reaction time (e.g., 12–24 hours). Post-synthesis purification involves column chromatography or crystallization with ethyl acetate/hexane mixtures .

Q. How are structural confirmations of this compound derivatives validated?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular formulas (e.g., ±0.001 Da accuracy), while 1H^1H-NMR (400–600 MHz, CDCl3_3) identifies substituent positions. For example, aromatic protons appear as doublets (δ 7.2–7.5 ppm), and isopropyl groups show septet splitting (δ 1.2–1.4 ppm). IR spectroscopy verifies functional groups like C-N stretches (~1250 cm1^{-1}) .

Advanced Research Questions

Q. How can structural modifications enhance the pharmacological activity of this compound derivatives?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., -NO2_2, -CF3_3) at the phenyl ring improves enzyme inhibition. For instance, 4-nitro derivatives exhibit IC50_{50} values <10 µM against carbonic anhydrase isoforms. Molecular docking (AutoDock Vina) predicts binding affinities by aligning hydrophobic moieties with enzyme active sites. Substituent effects are quantified via QSAR models using Hammett constants (σ) and logP values .

Q. What strategies resolve contradictions in biological activity data among derivatives?

  • Methodological Answer : Discrepancies in IC50_{50} values may arise from assay conditions (e.g., pH, co-solvents). Standardize protocols using identical cell lines (e.g., HEK293 for receptor studies) and buffer systems. Validate results with orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays). Meta-analyses of published data (e.g., Reaxys, SciFinder) can identify outliers due to impurities or stereochemical variations .

Q. How do computational methods improve structure-activity relationship (SAR) studies?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular dynamics (MD) simulations (AMBER/CHARMM) assess conformational stability in aqueous environments. For example, piperazine ring puckering (ΔG < 2 kcal/mol) correlates with bioavailability. Fragment-based drug design (FBDD) identifies bioisosteres using PubChem’s 3D similarity tool .

Q. What factors influence synthetic yields of this compound derivatives?

  • Methodological Answer : Yields vary with aryl substituent steric effects. Bulky groups (e.g., 2,4-dibromophenyl) reduce yields (41%) due to slower reaction kinetics, while electron-deficient aromatics (e.g., 4-nitrophenyl) achieve >90% yields via accelerated electrophilic substitution. Solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., 5 mol% Pd/C) also impact efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.